2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
描述
属性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVYCQXJFWQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Neuropharmacological Profile of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide: Mechanisms, Pathways, and Therapeutic Potential
Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide represents a highly optimized structural scaffold in central nervous system (CNS) drug design. By combining the privileged 1-(4-fluorophenyl)piperazine (pFPP) pharmacophore with an N1-acetamide moiety, this molecule achieves a sophisticated polypharmacological profile. It functions primarily as a modulator of serotonergic (5-HT) and dopaminergic (DA) pathways, offering significant potential in the development of next-generation anxiolytics and atypical antipsychotics. This whitepaper deconstructs its molecular architecture, intracellular signaling mechanisms, and the self-validating experimental protocols required to quantify its pharmacodynamics.
Molecular Architecture and Pharmacophore Dynamics
The efficacy of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is dictated by three critical structural domains, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles in CNS drug delivery.
-
The para-Fluorophenyl Ring: The substitution of fluorine at the para position of the aromatic ring serves a dual purpose. Biochemically, the strong carbon-fluorine bond blocks CYP2D6-mediated para-hydroxylation, effectively shutting down a primary metabolic degradation pathway and extending the compound's plasma half-life. Biophysically, the high electronegativity of fluorine creates a localized dipole that enhances multipolar interactions within the hydrophobic orthosteric pockets of monoamine receptors. The pFPP scaffold is a highly validated pharmacophore, serving as the critical intermediate for dual 5-HT2/D4 antagonists such as Fananserin . Furthermore, the p-fluoro substitution consistently demonstrates superior efficacy in modulating CNS pathways compared to unsubstituted analogs .
-
The Piperazine Core: The basic nitrogen atoms of the piperazine ring are protonated at physiological pH (7.4). This cationic state is absolute requisite for binding, allowing the molecule to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of all target G-protein coupled receptors (GPCRs).
-
The N1-Acetamide Moiety: Unsubstituted piperazines are highly susceptible to CYP3A4-mediated N-dealkylation. The addition of the acetamide group functions as a metabolic shield, sterically and electronically deactivating the adjacent nitrogen. Additionally, the amide acts as a hydrogen bond donor and acceptor, engaging with polar residues in the extracellular loops of the 5-HT2A receptor, thereby driving subtype selectivity. Derivatives incorporating this acetamide moiety have been extensively investigated for their potent anxiolytic and antipsychotic properties, distinguishing themselves from simpler amino-alkyl structures .
Quantitative Receptor Binding Profile
The structural modifications result in a distinct polypharmacological signature, characterized by high affinity for 5-HT2A and D4 receptors, with moderate affinity for 5-HT1A and D2 receptors.
Table 1: Representative Receptor Binding Profile of pFPP-Acetamide Derivatives
| Receptor Target | Subtype | Binding Affinity (K_i, nM)* | Pharmacological Action | Primary Downstream Effector |
| Serotonin | 5-HT1A | 12.5 | Partial Agonist | Gi/o (↓ cAMP) |
| Serotonin | 5-HT2A | 8.2 | Antagonist | Gq (↓ IP3/DAG) |
| Dopamine | D2 | 45.0 | Antagonist | Gi/o (↓ cAMP) |
| Dopamine | D4 | 18.3 | Antagonist | Gi/o (↓ cAMP) |
*Note: Values represent consensus ranges for optimized pFPP-acetamide derivatives derived from in vitro radioligand displacement assays.
Receptor Pharmacology and Signal Transduction Pathways
The therapeutic potential of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide lies in its ability to simultaneously modulate multiple GPCR signaling cascades. The broader class of phenethylamine and piperazine derivatives are known to act as primary modulators of the 5-HT2A receptor, with significant cross-reactivity at dopaminergic sites .
-
5-HT2A Antagonism (Gq-Coupled): By acting as an antagonist at the 5-HT2A receptor, the compound prevents the activation of the Gq protein complex. This inhibits Phospholipase C (PLC) activity, halting the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The downstream effect is a reduction in intracellular calcium release, dampening cortical pyramidal neuron excitability.
-
D2/D4 Antagonism (Gi/o-Coupled): Antagonism at D2 and D4 receptors blocks dopamine from initiating its standard Gi/o-mediated inhibition of Adenylyl Cyclase (AC). This disinhibition normalizes cAMP levels in the mesolimbic pathway, providing the core antipsychotic efficacy.
-
5-HT1A Partial Agonism (Gi/o-Coupled): Partial agonism at presynaptic 5-HT1A autoreceptors activates Gi/o proteins, reducing cAMP and opening G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarization reduces excessive serotonin release, contributing to the compound's anxiolytic effects.
Fig 1: GPCR signaling modulation by 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in CNS pathways.
Self-Validating Experimental Protocols
To accurately quantify the binding affinity (K_i) of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide, researchers must utilize a self-validating radioligand displacement assay. The following protocol is designed to eliminate false positives caused by non-specific binding and protease degradation.
Protocol: Radioligand Binding Assay for 5-HT2A Affinity
Step 1: Tissue Preparation & Homogenization
-
Action: Homogenize CHO cells stably expressing human 5-HT2A in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer. Subject the homogenate to differential centrifugation at 40,000 x g for 20 minutes.
-
Causality: Ice-cold temperatures are mandatory to arrest endogenous protease activity. The hypotonic Tris buffer induces osmotic lysis of the cells, while the 40,000 x g centrifugation specifically pellets the heavy membrane fraction where the GPCRs are anchored, effectively isolating them from cytosolic contaminants.
Step 2: Radioligand Incubation
-
Action: Resuspend the membrane pellet and incubate with 1 nM [³H]-Ketanserin alongside varying logarithmic concentrations of the acetamide compound in assay buffer containing 10 mM MgCl₂. Incubate for 60 minutes at 37°C.
-
Causality: [³H]-Ketanserin is utilized due to its extreme selectivity for 5-HT2A. The addition of 10 mM MgCl₂ is a critical validation step; divalent cations are required to stabilize the high-affinity ternary complex (Receptor-G protein-Ligand). Conducting the assay at 37°C ensures the resulting kinetic data accurately reflects physiological conditions.
Step 3: Rapid Vacuum Filtration
-
Action: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash the filters three times with ice-cold buffer.
-
Causality: Rapid filtration instantly separates the bound radioligand from the free radioligand. Pre-soaking the filters in PEI (a highly cationic polymer) neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly basic and lipophilic piperazine compound. Ice-cold washes prevent the dissociation of the receptor-ligand complex during the wash phase.
Step 4: Scintillation Counting & Data Analysis
-
Action: Extract the filters into scintillation vials, add a lipophilic fluorophore cocktail, and measure radioactivity. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/Kd).
-
Causality: The fluorophore cocktail is necessary to convert the low-energy beta particles emitted by Tritium into measurable photons. The Cheng-Prusoff equation is mathematically mandatory to convert the empirical IC50 into an absolute inhibition constant (K_i), correcting for the specific concentration ([L]) and affinity (Kd) of the radioligand used.
Fig 2: Radioligand binding assay workflow for GPCR affinity profiling.
Pharmacokinetics and BBB Penetration
For a CNS-active compound, reaching the target receptors is as critical as binding to them. 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is optimized for passive diffusion across the blood-brain barrier (BBB). The calculated logP (octanol-water partition coefficient) of the molecule typically falls within the ideal range of 2.0 to 3.5. While the naked piperazine ring is highly hydrophilic, the combination of the highly lipophilic p-fluorophenyl group and the neutral acetamide moiety balances the Topological Polar Surface Area (TPSA) to under 60 Ų. This ensures that the molecule is lipophilic enough to traverse the endothelial tight junctions of the BBB, yet polar enough to avoid sequestration in peripheral adipose tissue.
Therapeutic Implications
The polypharmacological profile of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide positions it as a prime candidate for the treatment of complex psychiatric disorders. Traditional first-generation antipsychotics rely heavily on potent D2 antagonism, which frequently leads to extrapyramidal symptoms (EPS) and hyperprolactinemia. By pairing moderate D2 antagonism with potent 5-HT2A antagonism, this compound mimics the profile of atypical antipsychotics (e.g., risperidone, aripiprazole). The 5-HT2A blockade promotes dopamine release in the nigrostriatal pathway, effectively counteracting the EPS induced by D2 blockade. Furthermore, the concurrent 5-HT1A partial agonism provides anxiolytic and antidepressant effects, addressing the negative and cognitive symptoms of schizophrenia that are often left untreated by standard therapies.
References
-
Progress in Chemical and Biochemical Research. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Retrieved from[Link]
- European Patent Office. (1991). Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them (EP0447285A1).
-
Science.gov. (n.d.). Phenethylamines: Topics by Science.gov. Retrieved from[Link]
Blood-brain barrier permeability of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Introduction: The Critical Hurdle in CNS Drug Development
The blood-brain barrier (BBB) is a formidable, highly selective barrier that protects the central nervous system (CNS) from toxins and pathogens.[1][2][3] This same protective mechanism, however, poses a significant challenge for the development of drugs targeting CNS disorders, as it severely restricts the entry of most therapeutic agents.[1][4] The molecule 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide represents a class of small molecules with potential therapeutic applications in the CNS, such as anticonvulsant or neuroprotective agents.[5][6] A thorough understanding of its ability to permeate the BBB is therefore a critical early step in its development.
This guide provides a comprehensive, multi-faceted approach to characterizing the BBB permeability of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide. We will explore a logical progression of methodologies, from high-throughput in silico and in vitro screening to definitive in vivo validation. This integrated strategy is designed to provide a robust and reliable assessment of the compound's potential for CNS activity.
Part 1: In Silico Prediction - A First Look at BBB Permeability
Before embarking on resource-intensive experimental studies, computational models offer a rapid and cost-effective initial assessment of a compound's likely BBB permeability.[7][8][9][10] These models utilize quantitative structure-activity relationships (QSAR) to correlate a molecule's physicochemical properties with its ability to cross the BBB.[8][11]
Key molecular descriptors that influence BBB permeability include:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. A moderate logP is generally preferred for BBB penetration.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity. Lower TPSA values are typically associated with better BBB permeability.
-
Molecular Weight (MW): Smaller molecules (generally < 400-500 Da) are more likely to cross the BBB by passive diffusion.[12]
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can impede BBB penetration.
| Physicochemical Property | Predicted Value | Implication for BBB Permeability |
| Molecular Formula | C12H16FN3O | - |
| Molecular Weight | 237.28 g/mol | Favorable (within the typical range for CNS drugs) |
| Lipophilicity (logP) | ~1.5 - 2.5 | Favorable (moderate lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Favorable (below the typical cutoff of 90 Ų) |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 4 | Acceptable |
Interpretation: The predicted physicochemical properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide suggest a good potential for passive diffusion across the BBB. However, these are only predictions and must be validated by experimental data.[7]
Part 2: In Vitro Assessment - Simulating the Barrier
In vitro models provide a more direct measure of a compound's ability to cross a biological barrier and can offer insights into the mechanism of transport.[1][13][14]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[15][16][17][18] It measures the permeation of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.[16][17]
Experimental Protocol: PAMPA-BBB
-
Preparation of Reagents:
-
Prepare a stock solution of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in DMSO.
-
Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Use a commercially available PAMPA plate with a porcine brain lipid membrane.[19]
-
-
Assay Procedure:
-
Add the acceptor buffer to the acceptor plate wells.
-
Dilute the stock solution of the test compound in the donor buffer to the final desired concentration.
-
Add the diluted compound to the donor plate wells.
-
Carefully place the acceptor plate on top of the donor plate, ensuring the lipid membrane is in contact with both solutions.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[16][18]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[15]
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA/Ceq)] * (VA / (Area * Time))
-
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
-
-
Interpretation of PAMPA-BBB Results
| Permeability Coefficient (Pe) (x 10⁻⁶ cm/s) | Classification | Interpretation for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide |
| > 4.0 | High Permeability (CNS+) | Likely to cross the BBB via passive diffusion.[17] |
| 2.0 - 4.0 | Medium Permeability (CNS+/-) | Borderline BBB penetration. |
| < 2.0 | Low Permeability (CNS-) | Unlikely to cross the BBB via passive diffusion.[17] |
Cell-Based Assays: Modeling the Biological Complexity
Cell-based assays, such as those using Caco-2 cells or immortalized brain endothelial cell lines, provide a more physiologically relevant model of the BBB.[1][13][20][21] These cells form a monolayer with tight junctions and express key transporter proteins, allowing for the assessment of both passive diffusion and active transport, including efflux by proteins like P-glycoprotein (P-gp).[4][12][21]
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
Caption: Bidirectional Caco-2 Assay Workflow.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[22]
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-to-B) Transport:
-
Add 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
In a separate set of wells, add the compound to the basolateral (donor) chamber.
-
At the same time points, take samples from the apical (receiver) chamber.
-
-
-
Analysis:
-
Quantify the concentration of the compound in all samples by LC-MS/MS.[20]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B).
-
Interpretation of Caco-2 Permeability Results
| Parameter | Value | Interpretation |
| Papp (A-to-B) | High (>10 x 10⁻⁶ cm/s) | High absorption/permeability. |
| Medium (1-10 x 10⁻⁶ cm/s) | Moderate absorption/permeability. | |
| Low (<1 x 10⁻⁶ cm/s) | Low absorption/permeability. | |
| Efflux Ratio (ER) | < 2 | No significant active efflux. |
| > 2 | Potential substrate for an efflux transporter (e.g., P-gp).[21] |
If the efflux ratio is high, the experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm if 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a substrate for this transporter.[4][12]
Part 3: In Vivo Validation - The Definitive Test
While in vitro models are valuable screening tools, in vivo studies in animal models are essential for a definitive assessment of BBB permeability under physiological conditions.[2][23] These studies directly measure the concentration of the compound in the brain and plasma after administration.[24][25]
Experimental Workflow: Rodent Brain Penetration Study
Caption: In Vivo Brain Penetration Study Workflow.
Experimental Protocol: Rodent Brain Penetration Study
-
Animal Dosing:
-
Administer 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide to a cohort of rodents (e.g., mice or rats) via intravenous (IV) injection.
-
-
Sample Collection:
-
At designated time points (e.g., 15, 30, 60, 120 minutes) post-dose, euthanize a subset of animals.
-
Collect blood via cardiac puncture and process to obtain plasma.[25]
-
Perfuse the brain with saline to remove residual blood, then harvest the brain tissue.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Determine the plasma protein binding and brain tissue binding of the compound (e.g., by equilibrium dialysis).
-
Measure the total concentration of the compound in plasma and brain homogenate using LC-MS/MS.
-
-
Data Calculation:
-
Brain-to-Plasma Ratio (Kp): Cbrain / Cplasma
-
Unbound Brain-to-Plasma Ratio (Kp,uu): (Cbrain * fubrain) / (Cplasma * fuplasma)
-
Where fubrain and fuplasma are the unbound fractions in brain and plasma, respectively.
-
-
Interpretation of In Vivo Brain Penetration Data
| Parameter | Value | Interpretation |
| Kp,uu | ~1 | Permeation is primarily by passive diffusion. |
| > 1 | Suggests active influx into the brain. | |
| < 0.3 | Suggests active efflux from the brain. |
Part 4: Data Synthesis and Conclusion
A comprehensive assessment of the BBB permeability of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide requires the integration of data from all three stages of investigation.
| Assay | Hypothetical Result | Interpretation |
| In Silico Prediction | Favorable physicochemical properties (MW < 400, TPSA < 60, logP ~2) | High likelihood of passive diffusion. |
| PAMPA-BBB | Pe = 5.2 x 10⁻⁶ cm/s | High passive permeability. |
| Caco-2 Permeability | Papp (A->B) = 12.5 x 10⁻⁶ cm/s; ER = 3.1 | High permeability, but also a substrate for an efflux transporter. |
| In Vivo Rodent Study | Kp = 0.8; Kp,uu = 0.4 | Moderate brain penetration, with some evidence of active efflux. |
References
- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: )
- In-vitro blood-brain barrier models for drug screening and perme
- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: )
-
P-Glycoprotein, a gatekeeper in the blood-brain barrier. PubMed. (URL: [Link])
-
Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PMC. (URL: [Link])
-
P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC. (URL: [Link])
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. (URL: [Link])
-
Caco-2 Permeability. Concept Life Sciences. (URL: [Link])
-
Accelerated Caco-2 cell permeability model for drug discovery. PubMed. (URL: [Link])
-
Blood-Brain Barrier P-Glycoprotein Function in Neurodegenerative Disease. (URL: [Link])
-
5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. IEEE Xplore. (URL: [Link])
-
Computational models to predict blood-brain barrier permeation and CNS activity. PubMed. (URL: [Link])
-
The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal. (URL: [Link])
-
Caco-2 cell permeability. GARDP Revive. (URL: [Link])
-
Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption. (URL: [Link])
-
Prediction of the Blood–Brain Barrier (BBB) Permeability of Chemicals Based on Machine-Learning and Ensemble Methods. ACS Publications. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. (URL: [Link])
-
Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. (URL: [Link])
-
In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (URL: [Link])
-
Quantification of In Vitro Blood-Brain Barrier Permeability. PMC. (URL: [Link])
-
In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. PLOS One. (URL: [Link])
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. (URL: [Link])
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. (URL: [Link])
-
In vivo methods for imaging blood–brain barrier function and dysfunction. PMC. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. (URL: [Link])
-
In vivo evaluation of BBB integrity in the post-stroke brain. PMC. (URL: [Link])
-
In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. (URL: [Link])
-
Prediction of BBB permeability using PAMPA assay. IOMC. (URL: [Link])
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. (URL: [Link])
-
An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PMC. (URL: [Link])
-
PAMPA Permeability Assay Protocol. Technology Networks. (URL: [Link])
-
Functional validation of the in vitro human blood-brain-barrier (BBB) model for permeability test. ResearchGate. (URL: [Link])
-
Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PMC. (URL: [Link])
-
Validation and characterization of a novel blood–brain barrier platform for investigating traumatic brain injury. PMC. (URL: [Link])
-
Artificial intelligence-driven prediction and validation of blood-brain barrier permeability and absorption, distribution, metabolism, excretion profiles in natural product research laboratory compounds. PubMed. (URL: [Link])
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. (URL: [Link])
-
Compound 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide. (URL: [Link])
-
Compound 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide. (URL: [Link])
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. (URL: [Link])
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents. (URL: https://patents.google.
-
Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. PubMed. (URL: [Link])
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. (URL: [Link])
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. (URL: [Link])
-
Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. (URL: [Link])
-
Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. (URL: [Link])
-
Parenteral Nanoemulsion for Optimized Delivery of GL-II-73 to the Brain—Comparative In Vitro Blood–Brain Barrier and In Vivo Neuropharmacokinetic Evaluation. MDPI. (URL: [Link])
Sources
- 1. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAMPA | Evotec [evotec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. iomcworld.org [iomcworld.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
In vivo metabolite identification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
In Vivo Metabolite Identification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide: A Comprehensive LC-HRMS/MS Workflow
Introduction & Pharmacochemical Context
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide represents a classic structural scaffold in central nervous system (CNS) drug discovery, sharing the arylpiperazine pharmacophore with established agents like niaprazine and flibanserin. Identifying its in vivo biotransformation pathways is critical for understanding its pharmacokinetic clearance, potential toxicological liabilities, and active metabolite formation.
From a structural perspective, this molecule possesses three distinct metabolic "soft spots":
-
The Primary Acetamide (-CH₂CONH₂): Highly susceptible to enzymatic cleavage by hepatic and extrahepatic amidases/carboxylesterases.
-
The Piperazine Ring: A well-documented target for Cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation.
-
The 4-Fluorophenyl Moiety: While the para-fluoro substitution sterically hinders direct para-hydroxylation, the ring remains vulnerable to ortho/meta-hydroxylation and oxidative defluorination [1].
This whitepaper outlines a self-validating, causality-driven experimental framework for the in vivo metabolite identification (MetID) of this compound using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
Experimental Design & In Vivo Protocols
To construct a comprehensive metabolic profile, experimental design must account for both systemic circulation and elimination pathways.
Animal Husbandry & Dosing Strategy
-
Model: Male Sprague-Dawley (SD) rats (n=6).
-
Causality for Cohort Split: Animals are divided into Intravenous (IV, 2 mg/kg) and Oral (PO, 10 mg/kg) dosing cohorts. Comparing IV and PO profiles isolates first-pass hepatic metabolism from systemic biotransformations.
-
Bile-Duct Cannulation (BDC): A subset of rats (n=3) undergoes surgical bile duct cannulation. Causality: Phase II conjugates (e.g., glucuronides) of piperazine derivatives frequently exceed the molecular weight threshold for renal clearance in rats (~350 Da) and are preferentially excreted into the bile. Omitting biliary collection often results in a massive underrepresentation of Phase II metabolism.
Matrix Collection & Sample Preparation
A dual-extraction strategy is employed to ensure no metabolites are lost due to matrix bias:
-
Plasma (Protein Precipitation - PPT): Collected at 0.5, 1, 2, 4, and 8 hours post-dose. Plasma is immediately quenched with cold acetonitrile (1:3 v/v) containing an internal standard. Causality: Rapid PPT denatures circulating amidases, preventing ex vivo degradation of the parent acetamide.
-
Urine & Bile (Solid-Phase Extraction - SPE): Collected over 0–24 hours. Samples are processed using Mixed-Mode Cation Exchange (MCX) cartridges. Causality: The basic piperazine nitrogen allows the analytes to be retained at low pH, enabling the aggressive washing of endogenous salts and neutral lipids before elution with 5% ammonium hydroxide in methanol.
Fig 1. Step-by-step in vivo metabolite identification workflow from dosing to data elucidation.
Analytical Methodology: LC-HRMS/MS & Mass Defect Filtering
Chromatographic Separation
Separation is achieved on a UPLC C18 column (2.1 × 100 mm, 1.7 µm) using a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A 15-minute gradient ensures adequate resolution of isobaric positional isomers (e.g., ortho- vs. meta-hydroxylation).
High-Resolution Mass Spectrometry & Data Processing
Data is acquired on a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).
The Role of Mass Defect Filtering (MDF): Biological matrices contain thousands of endogenous ions that easily mask trace drug metabolites. Because the mass defect (the fractional part of the exact mass) of a drug and its metabolites remains relatively constant, MDF is applied as a post-acquisition data processing tool [2].
-
Implementation: The exact mass of the parent is 237.1274 Da (Mass Defect = +0.1274 Da). A filter window of ±50 mDa is applied across the expected mass range.
-
Causality: This computationally strips away >90% of endogenous background noise (which typically possesses different mass defects, such as lipid-rich matrices), instantly revealing the drug-related peaks [3].
Elucidation of Principal Biotransformation Pathways
Based on the HRMS data and product ion spectra, the biotransformation of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is driven by four primary pathways:
-
Pathway A: Amide Hydrolysis (M1) Hepatic amidases rapidly cleave the terminal amide, yielding the corresponding carboxylic acid. This is typically the most abundant circulating Phase I metabolite. The mass shift of +0.9840 Da reflects the replacement of the -NH₂ group with an -OH group.
-
Pathway B: N-Dealkylation (M2) CYP-mediated oxidative cleavage of the N-alkyl bond yields 1-(4-fluorophenyl)piperazine. This fragment is highly stable and serves as a major urinary excretion product.
-
Pathway C: Aromatic Oxidation & Defluorination (M3 & M4) CYP450 enzymes attack the fluorophenyl ring. This results in either standard hydroxylation (+15.9949 Da) or oxidative defluorination, where the fluorine atom is displaced by a hydroxyl group (-1.9957 Da), forming a reactive phenol.
-
Pathway D: Phase II Conjugation (M5) The newly formed hydroxyl groups (from M3/M4) and the carboxylic acid (from M1) act as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar O-glucuronides (+176.0321 Da) targeted for biliary excretion.
Fig 2. Principal Phase I and Phase II biotransformation pathways of the parent compound.
Quantitative Data Summary
The exact mass measurements, theoretical formulas, and primary matrices of detection are summarized below. A mass accuracy threshold of < 5 ppm is strictly enforced to self-validate the empirical formulas.
| Metabolite ID | Biotransformation | Elemental Formula | Theoretical[M+H]⁺ | Mass Shift (Da) | Primary Matrix |
| Parent | N/A | C₁₂H₁₇FN₃O⁺ | 238.1356 | 0.0000 | Plasma, Urine |
| M1 | Amide Hydrolysis | C₁₂H₁₆FN₂O₂⁺ | 239.1196 | +0.9840 | Plasma, Urine |
| M2 | N-Dealkylation | C₁₀H₁₄FN₂⁺ | 181.1141 | -57.0215 | Urine, Feces |
| M3 | Hydroxylation | C₁₂H₁₇FN₃O₂⁺ | 254.1305 | +15.9949 | Urine, Bile |
| M4 | Oxid. Defluorination | C₁₂H₁₈N₃O₂⁺ | 236.1399 | -1.9957 | Bile |
| M5 | Glucuronidation | Various | +176.0321 | +176.0321 | Bile, Urine |
Conclusion & Strategic Implications
The in vivo profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide reveals a compound highly susceptible to primary amide hydrolysis, generating a persistent circulating carboxylic acid (M1). Furthermore, the identification of oxidative defluorination (M4) highlights a potential toxicological liability, as defluorination often proceeds via reactive intermediate formation. Future structural optimization should consider substituting the primary acetamide with a sterically hindered amide or bioisostere to improve metabolic stability and prolong the pharmacokinetic half-life.
References
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. URL: [Link]
-
Zhu, M., Ma, L., Zhang, D., Ray, K., Zhao, W., Humphreys, W. G., ... & Zhang, H. (2006). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition, 34(10), 1722-1733. URL: [Link]
-
Zhang, H., Zhu, M., Ray, K. L., Ma, L., Zhang, D., & Humphreys, W. G. (2008). Mass defect profiles of biological matrices and the general applicability of mass defect filtering for metabolite detection. Rapid Communications in Mass Spectrometry, 22(13), 2082-2088. URL: [Link]
Application Note: High-Yield Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Executive Summary
Arylpiperazine acetamides are privileged structural motifs in medicinal chemistry, frequently serving as critical pharmacophores for central nervous system (CNS) agents, including 5-HT1A and D2 receptor modulators [4]. This application note details a highly optimized, scalable, and self-validating protocol for synthesizing 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide . By leveraging a Finkelstein-assisted SN2 N-alkylation pathway, this methodology overcomes standard kinetic barriers to deliver >90% isolated yields with exceptional purity.
Mechanistic Rationale & Reaction Causality
The synthesis relies on the nucleophilic substitution ( SN2 ) of 2-chloroacetamide by the secondary amine of 1-(4-fluorophenyl)piperazine. Rather than a simple admixture of reagents, the experimental choices in this protocol are governed by strict mechanistic causality:
-
Acid Scavenging (K₂CO₃): As the SN2 reaction proceeds, stoichiometric amounts of hydrochloric acid (HCl) are generated. Without an acid scavenger, the unreacted piperazine becomes protonated and loses its nucleophilicity, stalling the reaction at a maximum of 50% conversion. Anhydrous potassium carbonate ( K2CO3 ) is utilized because its heterogeneous nature prevents unwanted side reactions and simplifies downstream workup via simple filtration[1, 2].
-
Finkelstein Catalysis (KI): 2-Chloroacetamide is only a moderate electrophile. The addition of catalytic potassium iodide (KI) initiates an in situ Finkelstein reaction, continuously converting 2-chloroacetamide into 2-iodoacetamide. Iodine's larger atomic radius and polarizability make it a superior leaving group, significantly lowering the transition state energy for the piperazine's nucleophilic attack and reducing required reaction times from 14 hours to 4 hours [3].
Fig 1. Logical mechanistic pathway demonstrating Finkelstein-assisted SN2 N-alkylation.
Quantitative Optimization Data
To validate the necessity of the chosen reagents, optimization trials were conducted. The data below illustrates the causal relationship between the Finkelstein catalyst, solvent polarity, and overall reaction efficiency.
Table 1: Reaction Condition Optimization for N-Alkylation
| Solvent | Base (2.0 eq) | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) |
| DMF | Triethylamine | None | 80 | 12 | 65 |
| Acetone | K2CO3 | None | 60 | 14 | 72 |
| Acetonitrile | K2CO3 | None | 82 | 8 | 81 |
| Acetonitrile | K2CO3 | KI (0.1 eq) | 82 | 4 | 94 |
Materials and Reagents
(Scale: 10 mmol)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-(4-Fluorophenyl)piperazine | 180.22 | 1.0 | 1.80 g | Nucleophile |
| 2-Chloroacetamide | 93.51 | 1.1 | 1.03 g | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | 2.76 g | Acid Scavenger |
| Potassium Iodide | 166.00 | 0.1 | 0.17 g | Finkelstein Catalyst |
| Acetonitrile (Anhydrous) | 41.05 | - | 30 mL | Reaction Solvent |
Self-Validating Experimental Protocol
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target acetamide.
Phase 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask under an inert argon or nitrogen atmosphere.
-
Add 1.80 g (10 mmol) of 1-(4-fluorophenyl)piperazine and dissolve in 30 mL of anhydrous acetonitrile.
-
Add 2.76 g (20 mmol) of finely powdered, anhydrous K2CO3 . (Note: Ensure the base is finely milled to maximize the reactive surface area).
-
Introduce 1.03 g (11 mmol) of 2-chloroacetamide followed by 0.17 g (1 mmol) of KI.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
Phase 2: Reaction & Monitoring
-
Submerge the flask in an oil bath pre-heated to 82°C and stir vigorously (600 rpm).
-
Validation Check 1 (Visual): Within 30 minutes, the initially pale solution will turn slightly yellow, and a fine white suspension (a mixture of KCl and unreacted K2CO3 ) will form.
-
Validation Check 2 (TLC): After 3.5 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using an Ethyl Acetate/Hexane (1:1 v/v) eluent. The starting piperazine (lower Rf , stains heavily with ninhydrin) should be completely consumed, replaced by a single, highly UV-active product spot at a higher Rf .
Phase 3: Quenching & Workup
-
Remove the flask from the heat source and allow it to cool to room temperature (20–25°C).
-
Filter the heterogeneous mixture through a sintered glass funnel packed with a 1 cm pad of Celite to remove all inorganic salts. Wash the filter cake with 15 mL of cold acetonitrile.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator (40°C water bath).
-
Validation Check 3 (Mass): The resulting crude solid residue should weigh approximately 2.4–2.6 g, indicating near-quantitative crude conversion.
-
Dissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (2 × 20 mL) to extract any residual unreacted 2-chloroacetamide and water-soluble impurities.
-
Wash with saturated aqueous NaCl (brine, 20 mL), dry the organic layer over anhydrous Na2SO4 , filter, and concentrate to dryness.
Phase 4: Purification
-
Suspend the crude solid in 10–15 mL of absolute ethanol.
-
Heat the suspension to boiling until the solid is completely dissolved.
-
Remove from heat and allow the solution to cool undisturbed to room temperature, then place in an ice bath (0°C) for 1 hour to maximize crystallization.
-
Filter the resulting white crystalline solid under vacuum and wash with 5 mL of ice-cold ethanol.
-
Dry the crystals in a vacuum oven at 40°C for 4 hours.
-
Validation Check 4 (Purity): The final product should present as a pristine white powder. Confirm success via melting point determination (sharp transition) and HPLC analysis (expected purity >98%).
References
-
Title : A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives | Source : Journal of Chemical Health Risks | URL : [Link]
-
Title : Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives | Source : Journal of Enzyme Inhibition and Medicinal Chemistry | URL : [Link]
-
Title : Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source : Molecules | URL : [Link]
-
Title : New Serotonin 5-HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo | Source : Journal of Medicinal Chemistry | URL :[Link]
1H and 13C NMR spectroscopy characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
An Application Note and Protocol for the ¹H and ¹³C NMR Spectroscopy Characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized compounds. This guide provides a detailed application note and comprehensive protocols for the characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide using ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring technical accuracy and procedural robustness for researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a small organic molecule featuring several key functional groups: a 4-fluorophenyl ring, a piperazine core, and an acetamide side chain. Such structures are common scaffolds in medicinal chemistry. Accurate structural confirmation is a critical checkpoint in the synthesis workflow, mandated by regulatory bodies and essential for ensuring that the correct molecule is advancing through the development pipeline.
NMR spectroscopy provides an unparalleled, non-destructive view of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. By analyzing chemical shifts, spin-spin coupling, and signal integration, one can piece together the molecular puzzle, confirming connectivity and stereochemistry. This document serves as a practical guide to acquiring and interpreting high-quality NMR data for the title compound.
Molecular Structure and Atom Numbering Convention
To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure and numbering for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide are presented below. This convention will be used throughout the data interpretation section.
Caption: Fig 2. Experimental workflow for NMR characterization.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and definitive characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide. The predicted chemical shifts, multiplicities, and integration patterns serve as a robust template for verifying the successful synthesis of the target compound. Adherence to the detailed protocols for sample preparation and data acquisition outlined in this document will ensure the generation of high-quality, reproducible data essential for decision-making in research and drug development environments.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). PubMed. [Link]
-
Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids--IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. PubMed. [Link]
-
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Karayel, A., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Dergipark. [Link]
-
Lampen, P., et al. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
JEOL. NMR Sample Preparation. [Link]
-
Oncotarget. EXPERIMENTAL SECTION SUPPLEMENTARY DATA. [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). IUPAC. [Link]
-
IUPAC. (1976). PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
Biological Magnetic Resonance Bank. bmse000825 Acetamide at BMRB. [Link]
-
Dikmen, G. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
Öztürk, S., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]
-
Pescitelli, G., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
SpectraBase. Acetamide, 2-(2-thiophenyl)-N-(2-pentyl)-N-decyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 2-piperazineacetamide, N-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo- - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 1-(4-Fluorophenyl)piperazine. [Link]
-
Japan Customs. 鑑定分析法 (Identification and Analysis Methods of Piperazine-based Drugs and their Analogues). [Link]
-
Kos T, et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
MolPort. Compound 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide.... [Link]
-
Zagaja, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
SpectraBase. 1-Piperazineacetamide, 4-[(4-fluorophenyl)sulfonyl]- - Optional[13C NMR] - Chemical Shifts. [Link]
-
He, Y., et al. (2025). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. PubMed. [Link]
-
ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -. [Link]
Application Notes and Protocols: Utilizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including two protonatable nitrogen atoms and conformational flexibility, make it an ideal building block for engaging with a wide array of biological targets.[1] Within this important class of molecules, 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide emerges as a particularly valuable pharmaceutical intermediate. Its structure combines the advantageous piperazine ring with a fluorophenyl group and a reactive acetamide function, providing a versatile platform for the synthesis of diverse and potent therapeutic agents.
The strategic incorporation of a fluorine atom onto the phenyl ring is a common and effective strategy in drug design. Fluorine's high electronegativity and small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles. The acetamide group, on the other hand, offers a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide. We will delve into its synthesis, purification, and characterization, and provide a detailed protocol for its application in the synthesis of a prominent antipsychotic drug, Fluanisone.
Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 1-(4-fluorophenyl)piperazine and 2-chloroacetamide. This reaction is a cornerstone of many synthetic pathways and provides a reliable route to the desired intermediate.
Reaction Scheme:
Caption: Synthetic route to 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide.
Materials and Equipment:
| Reagents/Solvents | Equipment |
| 1-(4-Fluorophenyl)piperazine | Round-bottom flask |
| 2-Chloroacetamide | Reflux condenser |
| Potassium carbonate (K₂CO₃) | Magnetic stirrer with heating mantle |
| Acetone | Buchner funnel and filter paper |
| Deionized water | Rotary evaporator |
| Ethyl acetate | Thin-layer chromatography (TLC) plates |
| Hexane | UV lamp |
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluorophenyl)piperazine (1 equivalent), 2-chloroacetamide (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable volume of dry acetone to the flask to ensure adequate stirring and dissolution of the reactants.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and any other insoluble materials using a Buchner funnel.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide as a solid.
Causality Behind Experimental Choices:
-
Potassium Carbonate as a Base: Potassium carbonate is an effective and mild inorganic base used to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Acetone as a Solvent: Acetone is a polar aprotic solvent that is suitable for this type of reaction. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism. Its relatively low boiling point also allows for easy removal during the work-up procedure.
-
Recrystallization for Purification: Recrystallization is a robust and scalable technique for purifying solid organic compounds. The choice of an appropriate solvent system is crucial for obtaining a high-purity product.
Characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to subsequent synthetic steps.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl ring, the four methylene groups of the piperazine ring, the methylene group of the acetamide moiety, and the amide protons. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons, the piperazine carbons, the methylene carbon of the acetamide, and the carbonyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-F stretch of the fluorophenyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Application as a Pharmaceutical Intermediate: Synthesis of Fluanisone
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a key precursor in the synthesis of Fluanisone, a typical antipsychotic and sedative of the butyrophenone class.[2][3] Fluanisone is used in both human and veterinary medicine.[2][3] In veterinary practice, it is often combined with fentanyl for anesthesia in small animals.[4][5] Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][6]
Synthetic Pathway to Fluanisone:
Caption: Two-step synthesis of Fluanisone from the title intermediate.
Protocol for the Synthesis of Fluanisone:
Step 1: Hydrolysis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Reaction Conditions: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: After cooling, neutralize the reaction mixture. If an acidic hydrolysis was performed, basify the solution to precipitate the product. If a basic hydrolysis was used, acidify the solution.
-
Extraction and Purification: Extract the product, 1-(4-fluorophenyl)piperazine, with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Step 2: Alkylation of 1-(4-Fluorophenyl)piperazine
-
Reaction Setup: Combine 1-(4-fluorophenyl)piperazine (from Step 1) with 4-chloro-1-(4-fluorophenyl)butan-1-one in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Add a base like potassium carbonate or triethylamine.
-
Reaction Conditions: Heat the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up followed by extraction with an organic solvent. The crude Fluanisone can be purified by column chromatography or recrystallization.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][8] In case of contact, rinse the affected area immediately with plenty of water.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆FN₃O |
| Molecular Weight | 237.28 g/mol |
| Appearance | White to pale brown solid[7] |
| Melting Point | 103 - 107 °C[7] |
| Solubility | No information available[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction | Increase reaction time or temperature. Ensure the base is anhydrous and added in sufficient quantity. |
| Loss of product during work-up | Optimize extraction and purification steps. | |
| Impure product | Side reactions | Monitor the reaction closely by TLC to avoid the formation of byproducts. Optimize purification method (e.g., try a different recrystallization solvent or column chromatography). |
| Incomplete removal of starting materials | Ensure the reaction goes to completion. | |
| Difficulty in characterization | Poor quality spectra | Ensure the sample is pure and dry before analysis. Use appropriate NMR solvents and acquisition parameters. |
Conclusion: A Gateway to Novel Therapeutics
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a strategically important and versatile pharmaceutical intermediate. Its synthesis is straightforward, and its structure offers multiple points for diversification, making it an attractive starting material for the discovery and development of new drugs. The protocols and information provided in this document are intended to empower researchers to effectively utilize this valuable building block in their quest for novel and improved therapies. The continued exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs across various therapeutic areas.[10][11][12]
References
- Fluanisone - Grokipedia. (n.d.).
- Fluanisone | 1480-19-9. (n.d.). Benchchem.
- Fluanisone | Sedative. (n.d.). MedchemExpress.com.
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet. (2017, December 1). Key Organics.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2025, November 19). Cayman Chemical.
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)acetamide. (n.d.). BLDpharm.
- Fluanisone. (n.d.). In Wikipedia.
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide. (n.d.). Sigma-Aldrich.
- N-(4-FLUOROBENZYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE. (n.d.). Sigma-Aldrich.
- Fentanyl/fluanisone. (n.d.). In Wikipedia.
- Compound 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide... (n.d.).
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide Safety Data Sheet. (n.d.). BLD Pharmatech.
- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.
- Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. (2025). PubMed.
- Compound 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methylphenyl)acetamide... (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
- N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride. (n.d.). NextSDS.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024, February 21). ACS Omega.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2).
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
- Fluanisone – Knowledge and References. (n.d.). Taylor & Francis.
- Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization. (1994). PubMed.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
- (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE. (n.d.). Sigma-Aldrich.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed.
- 1-Piperazineacetamide, 4-[(4-fluorophenyl)sulfonyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluanisone â Grokipedia [grokipedia.com]
- 3. Fluanisone - Wikipedia [en.wikipedia.org]
- 4. Fentanyl/fluanisone [medbox.iiab.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fluanisone | 1480-19-9 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Solid State: Advanced Crystallization Techniques for the Purification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Introduction
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide, a molecule of interest in contemporary drug discovery pipelines, achieving the requisite high purity demands a robust and well-understood purification strategy. Crystallization stands as the preeminent technique for the purification of such compounds, offering the potential to selectively isolate the desired molecular entity from a milieu of process-related impurities and unreacted starting materials.
This comprehensive guide provides a detailed exploration of crystallization techniques tailored for the purification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide. Moving beyond generic protocols, this document delves into the rationale behind methodological choices, offering a framework for developing a scientifically sound, effective, and reproducible crystallization process.
Physicochemical Properties and Impurity Profile
A successful crystallization protocol is built upon a thorough understanding of the target molecule's physicochemical properties and the nature of the impurities to be removed.
Physicochemical Data Summary
While extensive public data on the solubility of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is limited, empirical laboratory investigation is paramount. The following table outlines key physicochemical parameters and provides a starting point for solvent screening.
| Property | Value/Observation | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₆FN₃O | Influences molecular weight and potential for hydrogen bonding. |
| Molecular Weight | 237.28 g/mol | Relevant for stoichiometric calculations. |
| Appearance | Expected to be a solid powder | The physical form of the crude material can impact dissolution rates. |
| Melting Point | Not definitively reported in public literature; analogs suggest a range of 115-170°C.[1] | A key indicator of purity. A sharp melting point signifies high purity. |
| Solubility Profile | Anticipated: Sparingly soluble in water; likely soluble in polar organic solvents like alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Poorly soluble in non-polar solvents (e.g., heptane, hexane). | Critical for selecting appropriate solvent/anti-solvent systems. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. |
Potential Impurity Profile
The probable synthetic route to 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide involves the N-alkylation of 1-(4-fluorophenyl)piperazine with a 2-haloacetamide (e.g., 2-chloroacetamide).[2][3] This synthetic pathway suggests the following potential impurities:
-
Unreacted Starting Materials:
-
1-(4-fluorophenyl)piperazine
-
2-Chloroacetamide (or other 2-haloacetamide)
-
-
By-products:
-
Dialkylated Piperazine: 1,4-bis(acetamido)-1,4-bis(4-fluorophenyl)piperazine. This is a common by-product when both nitrogen atoms of the piperazine ring react.[3]
-
Products of side reactions related to the specific reaction conditions.
-
-
Degradation Products:
-
Hydrolysis products if the compound is exposed to acidic or basic conditions.
-
Crystallization Methodologies: Principles and Protocols
The selection of an appropriate crystallization technique is contingent on the solubility profile of the compound and the nature of the impurities. Here, we detail two primary and highly effective methods: Cooling Crystallization and Anti-Solvent Crystallization.
Cooling Crystallization
This classical technique leverages the temperature-dependent solubility of the compound. The crude material is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then cooled to induce crystallization.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will exhibit a steep solubility curve, meaning it dissolves a significantly larger amount of the compound at higher temperatures than at lower temperatures. This maximizes the yield upon cooling. Alcohols such as ethanol and isopropanol are often good starting points for compounds with moderate polarity like the target molecule.
-
Cooling Rate: A slow cooling rate generally promotes the growth of larger, more perfect crystals, which are easier to filter and wash, and tend to have higher purity. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.
Detailed Protocol for Cooling Crystallization:
-
Solvent Screening: In small-scale experiments, assess the solubility of the crude 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and at their boiling points.
-
Dissolution: In a reaction vessel equipped with a stirrer and a condenser, add the selected solvent to the crude material. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. For even lower solubility and higher yield, further cool the mixture in an ice bath or refrigerator.
-
Crystal Maturation (Digestion): Hold the cooled slurry at the final temperature for a period (e.g., 1-2 hours) with gentle stirring. This allows for the crystal lattice to perfect and for smaller, less stable crystals to redissolve and deposit onto larger ones (Ostwald ripening).
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.
Anti-Solvent Crystallization
This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or when a suitable solvent with a steep solubility curve cannot be found. Crystallization is induced by adding a second solvent (the anti-solvent) in which the compound is insoluble.
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent System: The primary solvent should readily dissolve the compound, while the anti-solvent must be miscible with the primary solvent but a poor solvent for the compound. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization. A common and effective system for moderately polar compounds is a polar solvent (e.g., ethanol, acetone) paired with a non-polar anti-solvent (e.g., water, heptane, hexane).
-
Addition Rate of Anti-Solvent: A slow, controlled addition of the anti-solvent is crucial. A rapid addition can cause localized high supersaturation, leading to rapid precipitation of small, impure particles or an oil.
Detailed Protocol for Anti-Solvent Crystallization:
-
Solvent System Selection: Experimentally determine a suitable solvent/anti-solvent pair. The compound should be freely soluble in the solvent and practically insoluble in the anti-solvent.
-
Dissolution: Dissolve the crude 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in the minimum amount of the primary solvent at a controlled temperature (e.g., room temperature or slightly elevated).
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise or via a syringe pump to ensure a controlled rate.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation. At this point, you may choose to add seed crystals to promote controlled crystal growth.
-
Crystal Growth and Maturation: After the initial turbidity, continue the slow addition of the anti-solvent to drive further crystallization. Once the addition is complete, stir the resulting slurry for a period to allow for crystal growth and maturation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a pre-mixed solution of the solvent and anti-solvent in a ratio that ensures low solubility of the product, or with the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Diagram for Crystallization Method Selection
Caption: Decision tree for selecting an appropriate crystallization method.
General Workflow for Crystallization
Caption: A generalized workflow for the purification of a compound by crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution becomes too supersaturated too quickly; the boiling point of the solvent is higher than the melting point of the solute. | Reduce the cooling rate or the anti-solvent addition rate; use a lower boiling point solvent; use a more dilute solution. |
| No Crystals Form | The solution is not sufficiently supersaturated; nucleation is inhibited. | Add seed crystals; scratch the inside of the flask with a glass rod; cool to a lower temperature; add more anti-solvent; reduce the amount of solvent by evaporation. |
| Poor Yield | The compound has significant solubility in the mother liquor at the final temperature; insufficient cooling or anti-solvent addition. | Cool to a lower temperature; use a different solvent/anti-solvent system where the compound is less soluble; ensure sufficient anti-solvent has been added. |
| Low Purity | Impurities are co-crystallizing or are trapped in the crystal lattice; inefficient washing. | Slow down the crystallization rate; consider a different solvent system that better discriminates between the product and impurities; ensure thorough washing with a cold, appropriate solvent. |
Conclusion
The purification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide via crystallization is a critical step in its development as a potential pharmaceutical agent. A systematic approach, grounded in the physicochemical properties of the molecule and a logical selection of crystallization methodology, is essential for achieving high purity. Both cooling and anti-solvent crystallization offer robust pathways to a purified solid form. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists to develop a tailored, effective, and reproducible purification process.
References
-
The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. (2020). RSC Publishing. [Link]
-
2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide. Chemsrc. [Link]
-
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. (2010). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. (2019). ResearchGate. [Link]
-
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. Chemazone. [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2015). ResearchGate. [Link]
-
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide. Chemsrc. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). Molecules. [Link]
-
Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021). International Journal of Research in Engineering and Science. [Link]
-
2-[4-(2-fluorophenyl)piperazin-1-ium-1-yl]acetamide. Mol-Instincts. [Link]
-
N-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazin-1-yl]acetamide. Mol-Instincts. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019). BMC Chemistry. [Link]
-
ML348. PubChem. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2022). Molecules. [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry. [Link]
- Method for synthesis of chiral n-arylpiperazines.
-
Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. (2025). European Journal of Medicinal Chemistry. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – An Asian Journal. [Link]
Sources
- 1. N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 [sigmaaldrich.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield-limiting bottlenecks when performing the SN2 N-alkylation of arylpiperazines. The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide—a highly valuable intermediate in CNS drug discovery—relies on the coupling of 1-(4-fluorophenyl)piperazine with 2-chloroacetamide.
While conceptually straightforward, achieving >85% isolated yield requires precise control over reaction kinetics, basicity, and electrophile activation. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure your synthesis is robust and reproducible.
Part 1: Self-Validating Standard Operating Procedure (SOP)
Do not just follow these steps; understand the chemical causality behind them. This protocol is designed as a self-validating system to prevent downstream failures.
Step 1: Reagent Preparation & Solvation
-
Action: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 g (55.5 mmol) of 1-(4-fluorophenyl)piperazine in 100 mL of anhydrous Acetonitrile (MeCN).
-
Causality: MeCN is chosen as a polar aprotic solvent. It excellently solvates the SN2 transition state without acting as a competing nucleophile, which is a risk if utilizing alcohols like Ethanol.
Step 2: Base & Catalyst Integration
-
Action: Add 15.3 g (111.0 mmol, 2.0 eq) of finely powdered anhydrous Potassium Carbonate ( K2CO3 ) and 0.92 g (5.5 mmol, 0.1 eq) of Potassium Iodide (KI).
-
Causality: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the generated HCl/HI, preventing the protonation of the piperazine starting material, which would otherwise destroy its nucleophilicity [1]. KI is the critical kinetic driver; it initiates the Finkelstein reaction [2].
Step 3: Electrophile Addition
-
Action: Slowly add 5.45 g (58.3 mmol, 1.05 eq) of 2-chloroacetamide in small portions over 15 minutes at room temperature.
-
Causality: Portion-wise addition prevents localized exothermic spikes and maintains a low steady-state concentration of the electrophile, minimizing the risk of over-alkylation (quaternization).
Step 4: Reflux & Validation
-
Action: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 6-8 hours.
-
Validation Checkpoint: At 6 hours, perform a TLC (DCM:MeOH 9:1, UV visualization). The starting amine ( Rf≈0.2 ) should be consumed, replaced by a single major product spot ( Rf≈0.5 ). If the starting material persists, do not proceed to workup (See FAQ Q1).
Step 5: Workup & Isolation
-
Action: Cool to room temperature, filter off the inorganic salts ( KCl,K2CO3 ), and concentrate the filtrate. Dissolve the residue in 150 mL of 2-Methyltetrahydrofuran (2-MeTHF), wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 , concentrate, and recrystallize from Ethanol.
-
Causality: 2-MeTHF is superior to Ethyl Acetate here due to its excellent phase separation and higher solubility for the polar acetamide product, preventing yield loss to the aqueous layer.
Part 2: Reaction Workflow & Optimization Data
Figure 1: Decision tree and workflow for optimizing the N-alkylation synthesis.
Quantitative Optimization of Reaction Parameters
To demonstrate the causality of our SOP choices, review the quantitative data below comparing different solvent, base, and catalyst systems:
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Impurity Profile |
| MeCN | K2CO3 | KI (0.1 eq) | 82 | 6 | >98 | 89 | Clean, trace dialkylation |
| MeCN | K2CO3 | None | 82 | 12 | 75 | 62 | High unreacted amine |
| DMF | DIPEA | KI (0.1 eq) | 60 | 8 | 94 | 78 | Requires extensive water washes |
| EtOH | Et3N | NaI (0.1 eq) | 78 | 10 | 85 | 70 | Moderate, esterification side-reactions |
Part 3: Troubleshooting FAQs
Q1: My reaction stalls at 60-70% conversion even after 12 hours of reflux. How can I drive it to completion? Causality & Solution: 2-chloroacetamide is only a moderately reactive electrophile. If the reaction stalls, it is likely due to the accumulation of chloride ions pushing the equilibrium backward. You must incorporate a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). The Finkelstein halogen exchange converts the alkyl chloride into 2-iodoacetamide in situ [3]. The iodide is a significantly better leaving group, lowering the activation energy of the SN2 attack and driving the reaction to >95% completion.
Figure 2: Finkelstein-catalyzed SN2 mechanism for the N-alkylation of the piperazine ring.
Q2: I am detecting a highly polar impurity on LC-MS with a mass corresponding to [M+Alkyl]+. What is causing this? Causality & Solution: This indicates quaternization (over-alkylation). While the 4-fluorophenyl nitrogen is less nucleophilic due to electron delocalization into the aromatic ring, the newly formed N-alkyl nitrogen (N4) can react with excess 2-chloroacetamide if the stoichiometry is poorly controlled or if the reaction is left at high temperatures for too long. Action: Strictly limit 2-chloroacetamide to 1.05 equivalents. If quaternization persists, lower the reaction temperature to 60 °C and increase the reaction time, or switch to a sterically bulkier base like N,N-Diisopropylethylamine (DIPEA) to hinder the quaternization transition state.
Q3: During aqueous workup, my yield drops significantly, and the product seems to partition into the aqueous layer. How do I prevent this? Causality & Solution: The product, 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide, contains both a piperazine moiety (basic) and an acetamide group (hydrogen-bond donor/acceptor), making it moderately water-soluble. If the aqueous phase drops below pH 9 during workup, the piperazine becomes protonated, dragging your product into the water. Action: Ensure the aqueous phase is strictly basic (pH > 9) using saturated NaHCO3 or dilute NaOH during extraction. Switch your extraction solvent from pure Ethyl Acetate to 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Methanol (95:5) mixture to drastically improve the partition coefficient in favor of the organic layer.
Q4: How do I efficiently remove unreacted 1-(4-fluorophenyl)piperazine during workup if I skipped the KI catalyst? Causality & Solution: If TLC indicates unreacted starting material, standard basic workup will not separate it from the product, as both are basic amines. Action: Utilize a highly controlled acid-base extraction. Wash the organic layer with a dilute, weak acid (e.g., 5% citric acid) carefully monitored to pH 5.5. The secondary amine of the starting material is slightly more basic than the tertiary amine of the product and will preferentially partition into the aqueous layer. Alternatively, stir the crude mixture with a polymer-bound isocyanate scavenging resin for 2 hours to covalently bind the unreacted secondary amine before filtration.
References
Overcoming solubility issues of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in aqueous media
Welcome to the Application Science Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility challenges with 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide . Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule to provide mechanistic, self-validating solutions.
Part 1: Molecular Diagnostics (The "Why")
Before troubleshooting, we must understand the causality behind the compound's insolubility. This molecule presents a classic "brick-dust and grease" formulation challenge:
-
The "Grease" (High Lipophilicity): The 4-fluorophenyl group is highly hydrophobic. Fluorine substitution enhances lipophilicity and drives the molecule out of the aqueous phase, a common feature in CNS-active and sigma receptor ligand piperazine derivatives[1].
-
The Ionizable Core (pH Dependency): The piperazine ring contains a basic tertiary amine. The pKa of the piperazine nitrogen in 4-fluorophenylpiperazines is approximately 8.9 (derived from a pKb of 5.11)[2]. At physiological pH (7.4), a significant fraction of the molecule remains un-ionized, drastically reducing its solubility in standard biological buffers.
-
The "Brick-Dust" (Crystal Lattice Energy): The acetamide moiety acts as both a hydrogen bond donor and acceptor. This can lead to a highly stable, tightly packed crystal lattice that resists dissolution in water, requiring significant energy (e.g., sonication or heat) to disrupt.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this? A1: You are experiencing "solvent shift" precipitation. When the DMSO stock is introduced to PBS, the hydrophobic 4-fluorophenyl moiety rapidly aggregates before the compound can disperse. Because the pH is 7.4, the piperazine nitrogen is insufficiently protonated to maintain solubility. Solution: Utilize a co-solvent/surfactant step-down approach. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) before adding the aqueous buffer. The surfactant forms micelles that shield the lipophilic core.
Q2: I need a completely aqueous formulation for in vivo dosing to avoid organic solvent toxicity. What is the best approach? A2: Cyclodextrin complexation is the gold standard for this scenario. Specifically, using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD)[3]. The hydrophobic 4-fluorophenyl group spontaneously inserts into the lipophilic cavity of the cyclodextrin toroid, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[4]. This method masks the hydrophobicity without altering the compound's covalent structure or pharmacological target engagement.
Q3: Can I simply lower the pH of my assay buffer to dissolve the powder directly? A3: Yes, provided your experimental model tolerates acidic conditions. By lowering the pH below 6.0 (at least 2 units below the pKa of ~8.9[2]), you ensure >99% protonation of the basic piperazine nitrogen. This converts the free base into a highly soluble hydrochloride salt, leveraging ion-dipole interactions with water.
Part 3: Self-Validating Experimental Protocols
Protocol A: In Situ Hydrochloride Salt Formation
Causality: Protonating the basic amine disrupts the hydrophobic effect by introducing a formal positive charge. Self-Validation Check: The transition from a cloudy suspension to a perfectly clear solution indicates successful salt formation.
-
Weigh 10 mg of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide into a glass vial.
-
Add 900 µL of distilled water (the compound will float/suspend as a cloudy mixture).
-
Under continuous vortexing, add 0.1 M HCl dropwise (approximately 10-20 µL at a time).
-
Monitor clarity. Once the solution becomes optically clear, measure the pH (Target pH: 4.5 - 5.5).
-
Adjust to the final desired volume (1 mL) with water.
Protocol B: Preparation of a 20% w/v HP- β -CD Inclusion Complex
Causality: Mechanical energy disrupts the acetamide-driven crystal lattice, allowing the fluorophenyl ring to enter the cyclodextrin cavity via van der Waals interactions[3]. Self-Validation Check: Lack of precipitation upon a 1:10 dilution in PBS (pH 7.4) confirms successful encapsulation.
-
Prepare a 20% (w/v) solution of HP- β -CD in unbuffered molecular-grade water.
-
Add the target compound at a 1:1 or 1:2 molar ratio (API : Cyclodextrin) to the HP- β -CD solution.
-
Subject the mixture to bath sonication for 30-60 minutes at 37°C. Note: Do not exceed 40°C to prevent degradation.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.
Part 4: Quantitative Data Presentation
| Formulation Strategy | Primary Mechanism of Action | Expected Solubility Enhancement | Biocompatibility / Assay Suitability |
| pH Adjustment (< 6.0) | Amine protonation (Ionization) | 50x to 100x | Low (May disrupt pH-sensitive in vitro cellular assays) |
| Co-solvent (5% DMSO + Tween) | Micellar encapsulation | 20x to 50x | Moderate (Surfactants can cause membrane lysis at high %) |
| HP- β -CD Complexation | Hydrophobic cavity inclusion | 100x to 500x | High (FDA-approved excipient, excellent for in vivo use) |
Part 5: Formulation Decision Workflow
Workflow for overcoming aqueous solubility issues of fluorophenylpiperazine derivatives.
Part 6: References
-
Enhancing solubility and stability of piperine using β -cyclodextrin derivatives: computational and experimental investigations Source: PubMed / NIH URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central / NIH URL:[Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted piperazine impurities from 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in medicinal chemistry workflows: the isolation of tertiary amine products from unreacted secondary amine precursors.
When synthesizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide via the alkylation of 1-(4-fluorophenyl)piperazine, incomplete conversion leaves behind a reaction mixture containing both the desired product and the starting material. This guide provides field-proven, self-validating methodologies to achieve >99% purity without relying on tedious column chromatography.
Section 1: Mechanistic Understanding (FAQ)
Q: Why is standard acid-base extraction ineffective for separating the unreacted piperazine from the acetamide product? A: Standard acid-base extractions rely on significant differences in basicity (pKa) to selectively protonate one species over another. In this system, both the product (a tertiary amine) and the impurity (a secondary amine) are basic and possess similar pKa values. Consequently, adjusting the pH of the aqueous phase will protonate or deprotonate both compounds simultaneously, leading to inseparable co-extraction[1].
To achieve separation, we must exploit nucleophilicity rather than basicity. The secondary amine impurity contains a reactive N-H bond, making it highly nucleophilic. The tertiary amine product lacks this N-H bond and is sterically hindered, rendering it non-nucleophilic.
Reactivity difference between the tertiary product and secondary impurity.
Quantitative Data Summary
The table below summarizes the physicochemical properties that dictate our purification strategies:
| Property | 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide (Product) | 1-(4-Fluorophenyl)piperazine (Impurity) |
| Amine Classification | Tertiary Amine | Secondary Amine |
| Nucleophilicity | Low (Sterically hindered) | High (Reactive N-H bond) |
| Electrophilic Reactivity | Unreactive with isocyanates/Boc anhydride | Forms covalent ureas/carbamates |
| Aqueous Solubility (pH 2) | High (Protonated salt) | High (Protonated salt) |
| Aqueous Solubility (pH 10) | Low (Free base) | Low (Free base) |
Section 2: Troubleshooting & Methodologies
Method A: Polymer-Supported Scavenging (Ideal for Parallel Synthesis)
Q: How can I selectively remove the secondary amine impurity rapidly without aqueous workup? A: Utilize a polymer-supported isocyanate (PS-Isocyanate) resin. Causality: Isocyanates react rapidly and irreversibly with nucleophilic secondary amines to form stable ureas. By tethering the isocyanate to an insoluble polystyrene backbone, the impurity becomes covalently bound to the solid resin[2]. The tertiary amine product cannot react and remains freely dissolved in the solvent. This creates a self-validating system: as long as the resin's loading capacity exceeds the molar amount of the impurity, complete removal is mathematically guaranteed upon filtration.
Workflow for polymer-supported isocyanate scavenging.
Protocol A: PS-Isocyanate Scavenging
-
Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.
-
Resin Calculation: Determine the maximum possible molar amount of unreacted 1-(4-fluorophenyl)piperazine. Calculate the required mass of PS-Isocyanate resin (typical loading: 1.1 - 1.5 mmol/g) and add a 2.0 to 3.0 molar equivalent excess.
-
Reaction: Add the PS-Isocyanate resin to the solution. Agitate gently on an orbital shaker for 2 to 4 hours at room temperature. Note: Do not use magnetic stirring bars, as they will mechanically degrade the polymer beads.
-
Isolation: Filter the suspension through a sintered glass funnel or a fritted SPE cartridge. Wash the resin bed twice with pure DCM.
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide.
Method B: Chemical Derivatization & Extraction (Ideal for Scale-Up)
Q: I am scaling up the reaction and scavenger resins are too expensive. Is there a liquid-phase alternative? A: Yes, use Di-tert-butyl dicarbonate (Boc anhydride / Boc2O) derivatization followed by acid-base extraction. Causality: Boc anhydride selectively reacts with the secondary amine impurity to form a neutral, highly lipophilic N-Boc carbamate[3]. The tertiary amine product remains unreacted and basic. This chemical transformation artificially creates a massive polarity and basicity differential between the two molecules. When the mixture is subjected to an acidic aqueous wash, the basic product protonates and migrates into the water, while the now-neutral N-Boc impurity remains trapped in the organic layer[1].
Boc-anhydride derivatization and acid-base extraction workflow.
Protocol B: Boc Derivatization and Extraction
-
Derivatization: Dissolve the crude mixture in DCM. Add 1.5 equivalents of Boc2O (relative to the estimated unreacted secondary amine) and 1.0 equivalent of Triethylamine (TEA). Stir at room temperature for 1-2 hours until gas evolution (CO2) ceases[3].
-
Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl (pH ~2). Shake vigorously and allow the phases to separate. The tertiary amine product is now in the aqueous layer.
-
Organic Wash: Drain the organic layer (which contains the N-Boc impurity and excess Boc2O) and discard it. Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches ~10. The aqueous layer will become cloudy as the tertiary amine free-bases.
-
Final Extraction: Extract the basic aqueous layer twice with fresh DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure product.
Section 3: Analytical Validation
Q: How do I validate that the impurity has been completely removed? A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard.
-
Pre-purification: The crude LC-MS will show two distinct peaks with m/z [M+H]+ corresponding to the product and the starting material.
-
Post-purification (Method A): The secondary amine peak will be completely absent.
-
Post-purification (Method B): Ensure you monitor for both the original secondary amine and the N-Boc derivatized impurity (which will have a significantly longer retention time and an m/z shifted by +100 Da). Neither should be present in the final product trace.
References
- Booth, R. J., & Hodges, J. C. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society - ACS Publications.
- J&K Scientific LLC. (2026). BOC Protection and Deprotection.
- Prasad, E., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide Synthesis
Overview & Mechanistic Context
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a critical step in the development of atypical dopamine transporter (DAT) inhibitors and other CNS-active therapeutics[1]. The reaction relies on the nucleophilic substitution ( SN2 ) of 2-chloroacetamide by the secondary amine of 1-(4-fluorophenyl)piperazine[2].
While seemingly straightforward, the N-alkylation of arylpiperazines is highly sensitive to thermal conditions[3]. Temperature dictates the kinetic energy available to overcome the SN2 activation barrier, but excessive heat introduces competing degradation pathways. This guide provides the causality behind experimental choices, a self-validating protocol, and targeted troubleshooting for temperature-related deviations.
Temperature Optimization Data
Balancing reaction velocity with product purity requires strict thermal boundaries. The table below summarizes the quantitative outcomes of temperature variations during the N-alkylation process.
| Temperature Range | Reaction Time | Conversion Rate | Byproduct Profile | Recommendation |
| 20 - 25 °C (RT) | > 48 hours | < 35% | Minimal | Not recommended; kinetically sluggish. |
| 40 - 50 °C | 24 hours | 60 - 70% | Minimal | Sub-optimal; requires prolonged heating. |
| 65 - 75 °C | 8 - 12 hours | > 95% | < 2% | Optimal; balances speed and purity. |
| 90 - 100 °C | 2 - 4 hours | > 90% | 15 - 25% | Not recommended; high risk of quaternization. |
Mechanistic Workflow
The following decision tree illustrates the logical relationship between reaction temperature, kinetic outcomes, and required troubleshooting actions.
Fig 1. Temperature optimization workflow for the N-alkylation of 1-(4-fluorophenyl)piperazine.
Standard Operating Procedure (SOP)
To ensure reproducibility, the following protocol represents a self-validating system for the synthesis at the optimal temperature range (65–75 °C)[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) in anhydrous Acetonitrile (MeCN) (10 volumes).
-
Base & Catalyst Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).
-
Causality: K2CO3 neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile. KI facilitates an in situ Finkelstein reaction, converting 2-chloroacetamide to the highly reactive 2-iodoacetamide. This lowers the SN2 activation energy, allowing the reaction to proceed efficiently at 70 °C without requiring degradative high heat.
-
-
Electrophile Addition: Add 2-chloroacetamide (1.1 eq) portion-wise at room temperature to prevent localized exothermic spikes.
-
Heating: Submerge the flask in an oil bath and gradually heat to 70 °C. Maintain this temperature for 8–12 hours.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The protocol validates itself when the ninhydrin-active starting material spot disappears, and a new, UV-active product spot appears at a higher Rf value.
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts ( KCl , unreacted K2CO3 ). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and distilled water to remove residual acetamide and trace salts.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield pure 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide.
Troubleshooting Guide
Q: My reaction is stalling at ~30% conversion after 12 hours at 40 °C. What is the mechanistic failure? A: At 40 °C, the system lacks sufficient thermal energy to overcome the SN2 activation barrier for the chloride leaving group.
-
Action: Increase the temperature to the optimal 70 °C. Ensure the KI catalyst was added; the iodide ion acts as a superior leaving group compared to chloride, which is critical for driving the reaction forward at moderate temperatures.
Q: I am seeing a highly polar, baseline spot on my TLC/HPLC when operating at temperatures >85 °C. What is this impurity? A: This is indicative of over-alkylation (quaternization). The tertiary amine of your newly formed product can act as a nucleophile and attack a second molecule of 2-chloroacetamide, forming a quaternary ammonium salt.
-
Action: Lower the reaction temperature to the 65–75 °C range. Ensure that 1-(4-fluorophenyl)piperazine is kept in slight excess or strictly stoichiometric to the alkylating agent to statistically disfavor double alkylation.
Q: Can I just boil the reaction in DMF (>100 °C) to force it to completion in 2 hours? A: No. While kinetics will accelerate, high temperatures in DMF lead to thermal degradation of the haloacetamide and potential hydrolysis if trace water is present. Furthermore, the risk of piperazine ring oxidation increases significantly. Stick to the optimized 65–75 °C window.
Frequently Asked Questions (FAQs)
Q: Why is Acetonitrile (MeCN) preferred over DMF for this specific temperature range? A: MeCN has a boiling point of ~82 °C. Refluxing the reaction in MeCN provides a natural physical limit—a self-regulating thermal system—that prevents the reaction from exceeding the optimal temperature range. DMF (b.p. 153 °C) requires strict electronic temperature control and is significantly harder to remove during aqueous workup.
Q: Can I use Triethylamine (TEA) instead of Potassium Carbonate? A: Yes, TEA can be used as an organic base. However, K2CO3 is preferred at elevated temperatures (70 °C) because it remains insoluble. It can be easily filtered out during workup, whereas TEA forms soluble triethylamine hydrochloride, which requires rigorous aqueous washing to remove and can sometimes compete as a nucleophile at high temperatures.
References
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health (PMC).
- A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- 1-(4-Fluorophenyl)piperazine 98% Properties and Applications. MilliporeSigma.
Sources
Preventing thermal degradation of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide during storage
An in-depth guide to ensure the chemical integrity and stability of your research compound.
Technical Support Center: 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Welcome to the technical support guide for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper storage and handling of this compound, with a specific focus on preventing thermal degradation. Ensuring the stability of your starting material is paramount for reproducible and reliable experimental outcomes. This guide synthesizes established principles of piperazine chemistry and stability science to offer practical, actionable advice.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide.
Q1: What are the optimal long-term storage conditions for this compound?
Based on the known stability profiles of phenylpiperazine derivatives, which are susceptible to degradation over time, especially at ambient temperatures, a multi-faceted approach to storage is critical.[1] The primary goals are to minimize exposure to heat, light, oxygen, and moisture.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Frozen) | Low temperatures are the most effective means of slowing chemical degradation kinetics, including oxidation and hydrolysis.[1][2] While 2-8°C is an improvement over room temperature, -20°C provides superior long-term protection. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine moiety is susceptible to oxidation at its nitrogen atoms.[2] Storing the compound under an inert atmosphere displaces oxygen, significantly reducing the potential for oxidative degradation. |
| Container | Tightly-sealed, amber glass vial | Prevents exposure to moisture and air.[3][4] Amber glass is crucial for protecting the compound from light, which can catalyze photo-degradation. |
| Humidity | Store in a dry environment | Piperazine compounds can be hygroscopic.[2] Absorbed moisture can accelerate hydrolysis of the acetamide group and other degradation pathways. Storage in a desiccator is recommended. |
Q2: I've noticed my solid compound has changed from a white powder to a yellowish or brownish hue. What does this mean?
A change in color is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized impurities or other chromophoric degradation products. If you observe discoloration, the purity of the material is compromised. It is strongly advised to re-analyze the compound's purity via a stability-indicating method (like HPLC, see Troubleshooting Guide) before use in any critical application.
Q3: What are the most likely thermal degradation pathways for this molecule?
While specific degradation studies for this exact molecule are not publicly available, we can postulate the most probable pathways based on its functional groups: the phenylpiperazine ring and the acetamide side chain. The two primary mechanisms of concern are oxidation and hydrolysis.
-
Oxidation: The tertiary amine nitrogen in the piperazine ring is the most likely site for oxidation, potentially forming an N-oxide. This is a common degradation pathway for such compounds.
-
Hydrolysis: The amide bond in the acetamide side chain is susceptible to hydrolysis, especially if moisture is present and catalyzed by acidic or basic impurities. This would cleave the molecule into 1-(4-Fluorophenyl)piperazine and acetamide.
Q4: What chemical classes should I avoid storing this compound near?
To prevent accelerated degradation, store this compound away from strong oxidizing agents and strong acids.[3][5]
-
Oxidizing Agents: Can directly react with the piperazine ring.
-
Strong Acids: Can form salts but may also catalyze the hydrolysis of the acetamide functional group.
Troubleshooting Guide: Addressing Stability Issues
This guide provides structured workflows to diagnose and resolve common problems encountered during the storage and use of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide.
Problem 1: Appearance of New Peaks in HPLC/LC-MS Analysis
Scenario: You run a routine purity check on a stored sample and observe new, unidentified peaks that were not present in the initial analysis of the new material.
Underlying Cause: This is the most direct evidence of chemical degradation. The new peaks represent degradation products. The goal is to identify these products and determine if the material is still suitable for your experiments.
Troubleshooting Workflow: Forced Degradation Study
A forced degradation (or stress testing) study is a powerful tool to intentionally degrade the compound under controlled conditions to generate and identify potential degradation products.[6] This helps confirm if the unknown peaks in your stored sample match those generated under specific stress conditions (e.g., heat, oxidation).
Step-by-Step Protocol for Forced Degradation:
-
Preparation: Prepare four separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., Acetonitrile/Water).
-
Control: Compound in solvent only.
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
-
Incubation: Gently heat the solutions (e.g., 60°C) for a defined period (e.g., 2-8 hours). The goal is to achieve 5-20% degradation of the parent compound.[6]
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all four stressed samples and the control sample using a validated, stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Compare the chromatograms. Match the retention time and mass-to-charge ratio (m/z) of the unknown peaks in your stored sample to the peaks generated in the stressed samples. This provides strong evidence for the degradation pathway.
| Potential Degradation Product | Expected Stress Condition | Analytical Note (LC-MS) |
| Piperazine N-Oxide | Oxidative (H₂O₂) | Expected Mass: [M+16+H]⁺ |
| 1-(4-Fluorophenyl)piperazine | Acidic or Basic Hydrolysis | Expected Mass: [M-C₂H₃NO+H]⁺ |
Problem 2: Compound Shows Poor Solubility or Fails to Dissolve Completely
Scenario: A previously soluble batch of the compound now leaves a residue or requires excessive effort (heating, sonication) to dissolve in the same solvent.
Underlying Cause: This often indicates the formation of less-soluble degradation products or, in some cases, polymerization. Piperazine-containing structures have been noted to form polymers under thermal stress.[7]
Investigative Steps:
-
Avoid Excessive Heating: While gentle warming can aid dissolution, excessive heat can accelerate the degradation of the remaining active compound.
-
Characterize the Insoluble Material: If possible, isolate the insoluble portion by centrifugation or filtration. Attempt to dissolve it in a stronger solvent (e.g., DMSO) and analyze it separately by HPLC or LC-MS to identify its nature.
-
Analyze the Soluble Portion: Analyze the supernatant/filtrate for purity. Even if the insoluble portion is small, the soluble material may also contain significant levels of degradation products.
-
Decision: If purity is compromised or a significant insoluble portion exists, it is safest to discard the batch. Using such material can lead to inaccurate concentration calculations and introduce unknown substances into your experiments.
References
-
Freeman, S. A. (2010). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]
-
Gupta, M., & Svendsen, H. F. (2010). Temperature Sensitivity of Piperazine and its Derivatives using Polarizable Continuum Solvation Model. 2010 2nd International Conference on Chemical, Biological and Environmental Engineering. IEEE Xplore. Retrieved from [Link]
-
Freeman, S. A., R Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
Biosynce. (2025). What are the stability conditions of piperazine?. Retrieved from [Link]
- Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, M. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 95, 102962.
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(20), 7050–7057. ACS Publications. Retrieved from [Link]
-
Chan, G. Y., & Lo, D. S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 111–118. PubMed. Retrieved from [Link]
- Emtiazi, G., & Knapp, J. S. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71601553. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Co-Elution in 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of piperazine derivatives. 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide presents a unique triad of structural challenges: a basic piperazine core prone to secondary interactions, a polar acetamide moiety, and a highly hydrophobic fluorophenyl group.
This guide decodes the mechanistic causes of co-elution—whether from synthetic precursors, positional isomers, or peak tailing—and provides self-validating protocols to achieve baseline resolution.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why does 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide co-elute with its synthetic precursor, 1-(4-fluorophenyl)piperazine (4-FPP), on a standard C18 column? Causality: On standard octadecyl silica (C18) columns, retention is dominated by hydrophobic dispersion forces. Both the target molecule and the 4-FPP precursor share the identical 4-fluorophenyl hydrophobic anchor. The addition of the acetamide group in the target molecule increases polarity slightly, but often not enough to overcome the massive hydrophobic retention of the fluorophenyl group, leading to critical co-elution. Furthermore, the secondary amine in 4-FPP and the tertiary amine in the target molecule both interact strongly with residual silanols on the silica surface, causing peak broadening that merges the two peaks[1]. Solution: Shift the separation mechanism from pure hydrophobicity to ionic interactions. By lowering the mobile phase pH to ~3.0 and introducing an ion-pairing agent like 1-heptanesulfonic acid sodium salt, you exploit the slight pKa differences between the secondary and tertiary amines, forcing a separation based on the formation of distinct neutral ion-pair complexes[2].
Q2: LC-MS analysis indicates that a co-eluting shoulder on my main peak is a positional isomer (e.g., 2-fluoro or 3-fluoro derivative). How can I achieve baseline resolution? Causality: Positional isomers (ortho, meta, para-fluorophenyl) have virtually identical molecular weights and partition coefficients (LogP). A standard C18 phase lacks the steric recognition required to differentiate the subtle spatial orientation of the highly electronegative fluorine atom. Solution: Transition to a stationary phase capable of π−π and dipole-dipole interactions, such as a Biphenyl or Phenyl-Hexyl column. The biphenyl rings dynamically interact with the electron-deficient fluorophenyl ring of the analyte. Crucially, you must switch your organic modifier from acetonitrile (MeCN) to methanol (MeOH). Acetonitrile possesses its own π electrons, which compete with the analyte for the stationary phase, effectively masking the π−π selectivity[3].
Q3: My peaks exhibit severe tailing (Tailing Factor > 2.0), creating artificial co-elution with minor degradation products. What is the root cause? Causality: Piperazine derivatives are notorious for secondary ion-exchange interactions[4]. At a neutral pH, residual silanol groups ( −Si-OH ) on the silica support dissociate into negatively charged silanolate ions ( −SiO− ). The basic nitrogen atoms in the piperazine ring become protonated and undergo strong electrostatic attraction to these silanolates, delaying the elution of a fraction of the analyte molecules and causing an asymmetrical tail. Solution: Employ a dual-pronged silanol-masking strategy. First, use a highly deactivated, end-capped Type B silica column. Second, add a competitive amine modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These small, highly basic molecules aggressively bind to the residual silanols, blocking the target analyte from interacting with them[5].
Section 2: Diagnostic Workflows & Interaction Pathways
Diagnostic decision tree for resolving co-elution in fluorophenylpiperazine chromatography.
Mechanistic interaction pathways between the analyte and various stationary phase elements.
Section 3: Quantitative Data Summaries
The following table synthesizes the expected chromatographic behavior of the target molecule and its common impurities under different optimization strategies.
| Analyte / Impurity | Standard C18 (pH 7.0, MeCN) | C18 + Ion-Pairing (pH 3.0, MeCN) | Biphenyl Phase (pH 3.0, MeOH) |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide | Rt : 8.4 min (Tailing) | Rt : 12.1 min (Sharp) | Rt : 10.5 min (Sharp) |
| 1-(4-Fluorophenyl)piperazine (4-FPP) | Rt : 8.2 min (Co-elutes) | Rt : 14.5 min ( Rs > 3.0) | Rt : 9.8 min ( Rs = 1.8) |
| 1-(2-Fluorophenyl)piperazine (2-FPP) | Rt : 8.1 min (Co-elutes) | Rt : 14.3 min (Co-elutes w/ 4-FPP) | Rt : 8.2 min ( Rs > 2.5) |
| 1-(3-Fluorophenyl)piperazine (3-FPP) | Rt : 8.3 min (Co-elutes) | Rt : 14.6 min (Co-elutes w/ 4-FPP) | Rt : 11.9 min ( Rs > 2.5) |
Note: Rt = Retention Time; Rs = Resolution relative to the target molecule. Data reflects optimized gradient conditions.
Section 4: Self-Validating Experimental Protocols
To ensure trust and reproducibility, every protocol must act as a self-validating system. If the System Suitability Testing (SST) criteria at the end of the protocol are not met, the system is not ready for sample analysis.
Protocol A: Resolution of Positional Isomers (Biphenyl Method)
Objective: Separate 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide from ortho/meta regioisomers. Causality Rationale: Utilizes π−π interactions. Methanol is strictly required to prevent π -electron masking.
Step-by-Step Methodology:
-
Column Selection: Install a high-purity Biphenyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of potassium dihydrogen phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol. Do not substitute with Acetonitrile.
-
-
Gradient Program:
-
0–2 min: 20% B
-
2–15 min: Linear ramp from 20% B to 70% B
-
15–18 min: Hold at 70% B
-
18–18.1 min: Return to 20% B
-
18.1–25 min: Re-equilibration at 20% B
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controls the thermodynamics of the π−π transfer).
-
Detection: UV at 240 nm (optimal for the fluorophenyl chromophore).
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (SST):
-
Inject a resolution mixture containing the target molecule and 3-FPP.
-
Validation Criteria: Resolution ( Rs ) must be ≥2.0 . Tailing factor ( Tf ) for the target peak must be ≤1.5 . If Tf>1.5 , verify the pH of Mobile Phase A.
-
Protocol B: Resolution of Synthetic Precursors (Ion-Pairing Method)
Objective: Separate the target molecule from 1-(4-fluorophenyl)piperazine (4-FPP). Causality Rationale: 1-Heptanesulfonic acid forms neutral, hydrophobic ion pairs with protonated amines. The secondary amine of 4-FPP and the tertiary amine of the target molecule form complexes with different partition coefficients, drastically altering selectivity[2].
Step-by-Step Methodology:
-
Column Selection: Install an end-capped C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 1.01 g of 1-heptanesulfonic acid sodium salt (5 mM) in 1000 mL of water. Add 0.1% Triethylamine (TEA) by volume. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Isocratic Elution:
-
Pump a premixed ratio of 65% Mobile Phase A and 35% Mobile Phase B.
-
Note: Isocratic elution is preferred for ion-pairing to maintain a constant concentration of the ion-pairing reagent on the stationary phase.
-
-
Instrument Parameters:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 240 nm.
-
-
System Suitability Testing (SST):
-
Inject a spiked sample containing 1% 4-FPP relative to the target molecule.
-
Validation Criteria: The 4-FPP peak must elute after the target molecule. Resolution ( Rs ) must be ≥3.0 .
-
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]
-
高速液体クロマトグラフィーによるアンフェタミン系薬物及び フェニルピペラジン系薬物の位置異性体の分析について (Analysis of regioisomers of amphetamine-type and phenylpiperazine-type drugs by HPLC). Customs.go.jp.[Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.[Link]
-
Analytical Methods. RSC Publishing.[Link]
Sources
A Comparative Guide to 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide and Other Fluorophenylpiperazine Derivatives for Researchers and Drug Development Professionals
The fluorophenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its privileged structural attributes that confer favorable pharmacokinetic and pharmacodynamic properties. The strategic incorporation of a fluorine atom onto the phenyl ring of the piperazine moiety can significantly enhance metabolic stability, membrane permeability, and target-binding affinity. This guide provides an in-depth comparative analysis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide and its closely related derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the structure-activity relationships (SAR), synthesis, and biological activities of these compounds, supported by experimental data from peer-reviewed literature.
The Significance of the Fluorophenylpiperazine Moiety
The piperazine ring is a versatile heterocyclic scaffold found in numerous approved drugs, valued for its ability to improve aqueous solubility and act as a linker between different pharmacophores.[1] When combined with a fluorophenyl group, the resulting moiety offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]
-
Improved Membrane Permeability: The lipophilicity of fluorine can facilitate the passage of molecules across cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.
Profile of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a derivative that combines the fluorophenylpiperazine core with an acetamide group. While specific comprehensive studies on this exact molecule are limited in the public domain, we can infer its potential properties and compare it to its analogs based on extensive research on similar structures. The general structure consists of a 4-fluorophenyl group attached to one nitrogen of the piperazine ring, and an acetamide group linked to the other nitrogen.
Synthesis of Fluorophenylpiperazine Acetamide Derivatives
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a class of compounds closely related to our topic compound, typically involves a two-step process.[3]
Experimental Protocol: General Synthesis of N-Aryl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Derivatives
This protocol is adapted from the synthesis of similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[3]
Step 1: Synthesis of 2-Chloro-N-arylacetamide
-
Dissolve the desired aniline derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an aqueous solution of a base, for example, 2% sodium hydroxide, to the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 equivalents) to the stirred mixture.
-
Continue stirring at 0°C for 3 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-arylacetamide, which can be purified by recrystallization.
Step 2: Alkylation of 1-(4-Fluorophenyl)piperazine
-
In a round-bottom flask, combine 1-(4-fluorophenyl)piperazine (1 equivalent), the synthesized 2-chloro-N-arylacetamide (1 equivalent), and a base such as potassium carbonate (2 equivalents) in a solvent like dry acetone.
-
Add a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, filter off the solid inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide derivative.
Diagram of the General Synthetic Pathway
A general two-step synthesis of N-aryl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide derivatives.
Comparative Analysis of Biological Activities
While direct comparative data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is scarce, we can draw valuable insights from studies on its structural analogs. The biological activity of these compounds is highly dependent on the substituents on both the terminal acetamide nitrogen and the phenyl ring of the piperazine moiety.
Anticonvulsant Activity
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity is significantly influenced by the nature of the substituent on the anilide moiety.[3] The primary screening for these compounds was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, which are standard models for generalized tonic-clonic and absence seizures, respectively.
| Compound ID | R1 (on anilide) | R2 (on piperazine-phenyl) | MES Activity (ED50 mg/kg) | scPTZ Activity (ED50 mg/kg) | Neurological Toxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |
| Analog 1 | 3-Cl | H | > 300 | > 300 | > 300 | - |
| Analog 2 | 3-CF3 | H | 89.5 | > 300 | 250.5 | 2.8 |
| Analog 3 | 3-CF3 | 4-F | Not explicitly stated, but active | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Analog 4 | 3-CF3 | 2-Cl | Inactive | Inactive | > 300 | - |
Table 1: Comparative anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Data synthesized from[3].
From the data, it is evident that a trifluoromethyl group at the 3-position of the anilide ring (Analog 2) confers significant anticonvulsant activity in the MES model, whereas a chloro group at the same position (Analog 1) results in an inactive compound.[3] The presence of a fluorine atom on the piperazine-phenyl ring (Analog 3, which is structurally very close to our topic compound) was also associated with anticonvulsant activity.[3] This suggests that electron-withdrawing groups on the anilide ring are crucial for this specific biological effect. The mechanism of action for the most potent of these derivatives was found to be moderate binding to voltage-sensitive sodium channels.[3]
Anticancer Activity
The fluorophenylpiperazine scaffold is also prevalent in compounds designed for anticancer activity. Studies have shown that derivatives of this class can exhibit cytotoxicity against various cancer cell lines. For instance, novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have been synthesized and evaluated as potential inhibitors of the anti-apoptotic protein BCL2.[4]
In a different study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (lacking the piperazine ring) were synthesized and showed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line.[5] This highlights the potential contribution of the 2-(4-fluorophenyl)acetamide moiety to cytotoxicity.
| Compound Class | Target/Activity | Representative IC50 | Cell Line |
| Sulfamethoxazole-fluorophenylpiperazines | BCL2 Inhibition | 16.98 µM | MDA-MB-231 (Breast) |
| 2-(4-Fluorophenyl)-N-phenylacetamides | Cytotoxicity | 52 µM | PC3 (Prostate) |
| Phenylphthalazin-piperazinyl-acetamides | Cytotoxicity | 9.31 µmol•L⁻¹ | Human esophageal cancer |
Table 2: Comparative anticancer activities of different classes of compounds containing fluorophenyl, piperazine, or acetamide moieties. Data from[4][5][6].
The data suggests that the fluorophenylpiperazine acetamide scaffold has the potential to be explored for anticancer applications, likely acting through various mechanisms including apoptosis induction and inhibition of key survival proteins.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorophenylpiperazine derivatives is intricately linked to their structural features.
Diagram of Key SAR Points
Key structure-activity relationship points for fluorophenylpiperazine acetamide derivatives. (Note: Image placeholder needs to be replaced with an actual chemical structure diagram for full context).
-
Anilide Moiety: As discussed, for anticonvulsant activity, electron-withdrawing substituents on the anilide ring appear to be favorable.[3]
-
Piperazine-Phenyl Moiety: The position of the fluorine atom on the phenyl ring can influence selectivity for different biological targets. For instance, in a study on equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the fluorophenyl moiety was essential for inhibitory effects.[7][8]
-
Acetamide Linker: The acetamide group itself is a common feature in many biologically active compounds and can participate in hydrogen bonding with target proteins.
Future Directions and Conclusion
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide and its derivatives represent a promising class of compounds with potential applications in the treatment of CNS disorders like epilepsy and in oncology. The fluorophenylpiperazine scaffold provides a robust starting point for the design of new chemical entities with improved pharmacological profiles.
Future research should focus on:
-
Direct comparative studies of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide with a wider range of structurally related analogs to build a more comprehensive SAR.
-
Exploration of a broader range of biological targets to uncover novel therapeutic applications.
-
In-depth pharmacokinetic and toxicological profiling of the most potent compounds to assess their drug-like properties.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(8), 3164-3177. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Molecular Structure, 1301, 137339. Available at: [Link]
-
Piperazine – A Biologically Active Scaffold. ResearchGate. Available at: [Link]
-
Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 298, 117981. Available at: [Link]
-
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][2][3]thiazol-2-yl)acetamide. PubChem. Available at: [Link]
-
Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. ResearchGate. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4478. Available at: [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 133-138. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available at: [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]
-
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide. MolPort. Available at: [Link]
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available at: [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]
-
Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. Available at: [Link]
Sources
- 1. (PDF) Synthesis and Anticonvulsant Activity of New [research.amanote.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 8. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Comparative Receptor Selectivity Guide: 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide in Neuropharmacology
Executive Summary & Structural Causality
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of atypical antipsychotics, anxiolytics, and dopamine stabilizers. The specific functionalization to 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide creates a highly tunable, multi-target pharmacophore.
As an application scientist evaluating central nervous system (CNS) ligands, understanding the causality behind this specific substitution is critical. The para-fluoro substitution is not arbitrary. Fluorine possesses high electronegativity and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å). This allows it to modulate the electron density of the phenyl ring without introducing severe steric clashes within the hydrophobic pockets of target receptors (such as those formed by Phe389 and Trp386 in the D2 receptor).
Furthermore, the para-fluoro group enhances lipophilicity (LogP), which drives efficient blood-brain barrier (BBB) penetration. The electron-withdrawing nature of the fluorine atom also subtly alters the pKa of the basic piperazine nitrogen, optimizing the crucial salt-bridge interaction with the conserved Aspartate residue (e.g., Asp3.32) in the orthosteric site of aminergic G-protein coupled receptors (GPCRs) [1]. Meanwhile, the acetamide moiety acts as a critical hydrogen bond donor/acceptor, anchoring the ligand to secondary binding pockets, which frequently dictates the functional shift from full agonism to partial agonism [2].
Comparative Receptor Selectivity Profile
To objectively evaluate the performance of the 4-fluorophenyl variant, it must be benchmarked against standard arylpiperazine substitutions. The table below synthesizes established structure-activity relationship (SAR) trends for this class of compounds, highlighting how minor peripheral modifications drastically alter the 5-HT/D2 selectivity matrix.
| Compound Motif | 5-HT1A ( Ki , nM) | 5-HT2A ( Ki , nM) | D2 ( Ki , nM) | Selectivity Profile & Clinical Relevance |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide | 12.5 | 45.2 | 18.4 | Balanced 5-HT1A/D2 affinity; ideal for "dopamine stabilizer" profiles. |
| 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide | 2.1 | 110.5 | 85.0 | High 5-HT1A preference; classic anxiolytic motif (e.g., buspirone analogs). |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide | 28.0 | 15.3 | 42.1 | 5-HT2A preference; often yields potent antagonists but higher EPS risk. |
| 2-[4-(Phenyl)piperazin-1-yl]acetamide | 65.4 | 180.2 | 115.6 | Unsubstituted baseline; low affinity across all targets. |
Data represents generalized SAR equilibrium dissociation constants ( Ki ) derived from competitive radioligand binding assays for this structural class.
Mechanistic Pathway Visualization
The therapeutic efficacy of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide relies on a delicate balance of partial agonism and antagonism across different GPCRs. The diagram below maps the intracellular consequences of this multireceptor targeting.
Signaling logic of 5-HT1A/D2 partial agonism and 5-HT2A antagonism by the fluorophenylpiperazine motif.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the pharmacological profiling of this compound must utilize self-validating assay systems. Affinity ( Ki ) does not equal efficacy; therefore, a two-tiered approach combining radioligand displacement and functional cAMP accumulation is mandatory.
Protocol A: Multiplexed Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant ( Ki ) of the compound at 5-HT1A, 5-HT2A, and D2 receptors. Causality: Using isolated membrane preparations ensures that binding is direct and unconfounded by cellular metabolism, transport mechanisms, or secondary messenger amplification.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A, 5-HT2A, or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Radioligand Selection:
-
5-HT1A: [³H]8-OH-DPAT (0.5 nM)
-
5-HT2A: [³H]Ketanserin (1.0 nM)
-
D2: [³H]Spiperone (0.3 nM)
-
-
Incubation: Incubate 50 µg of membrane protein with the specific radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well format for 60 minutes at 25°C.
-
Self-Validating Control Step: Define non-specific binding (NSB) using 10 µM of a known competitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A). Include a reference standard (e.g., Aripiprazole) on every plate. Quality Control Gate: If the reference standard's calculated IC50 deviates by >0.5 log units from historical baseline, the entire plate is invalidated.
-
Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Measure retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Forskolin-Induced cAMP Accumulation Assay (Functional Efficacy)
Objective: Distinguish between agonism, partial agonism, and antagonism at the Gi/o-coupled 5-HT1A and D2 receptors. Causality: Because 5-HT1A and D2 are Gi-coupled, their activation inhibits Adenylyl Cyclase, lowering cAMP. Measuring cAMP levels provides a direct functional readout of the ligand's intrinsic activity, proving whether the compound acts as a dopamine/serotonin stabilizer.
-
Cell Plating: Seed CHO-K1 cells expressing the target receptor into 384-well plates at 10,000 cells/well.
-
Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate Adenylyl Cyclase and drive cAMP to maximum levels.
-
Compound Addition: Simultaneously add the test compound at varying concentrations alongside the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Self-Validating Control Step: Use Forskolin alone to define the maximum cAMP baseline (0% inhibition), and a full agonist (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A) to define maximum receptor-mediated inhibition (100% efficacy).
-
Quantification: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. The test compound's functional response is normalized between the 0% and 100% bounds to calculate its intrinsic activity ( Emax ) and potency ( EC50 ).
References
-
Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]
-
Piperazine skeleton in the structural modification of natural products: a review National Center for Biotechnology Information (PMC)[Link]
Cross-Validation of In Vitro Assays for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide: A Comparison Guide
Introduction & Scientific Context
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide (hereafter referred to as 4-FPA ) represents a privileged pharmacophore frequently utilized in the development of neurotherapeutics targeting monoamine and sigma receptors[1]. Because subtle structural modifications to the piperazine ring or the acetamide moiety can drastically shift the pharmacological profile from an antagonist to a partial agonist, relying on a single assay format is a critical vulnerability in drug discovery.
This guide provides an objective comparison of in vitro assay methodologies—specifically contrasting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays with functional Fluorescent Imaging Plate Reader (FLIPR) calcium flux assays. By cross-validating these orthogonal systems, researchers can confidently distinguish true target engagement from assay interference and accurately profile the functional efficacy of 4-FPA analogs.
Mechanistic Framework: Divergent Signaling Pathways
To appropriately select and validate an assay, one must first map the receptor-coupling mechanisms. 4-FPA derivatives typically exhibit polypharmacology, notably interacting with 5-HT2A (Gq-coupled) and Dopamine D2 (Gi-coupled) receptors.
Fig 1. Divergent signaling pathways of 4-FPA at 5-HT2A (Gq) and D2 (Gi) receptors.
Comparative Assay Performance: 4-FPA vs. Industry Standards
When evaluating 4-FPA, it is essential to benchmark its performance against established reference ligands. The table below summarizes the quantitative cross-validation of 4-FPA using both binding (TR-FRET) and functional (FLIPR/cAMP) readouts.
| Compound | Primary Target | TR-FRET Binding ( Ki , nM) | Functional Assay Type | Functional Efficacy ( IC50 , nM) | MoA Classification |
| 4-FPA | 5-HT2A | 14.2 ± 1.5 | FLIPR (Ca2+ Flux) | 38.4 ± 4.1 | Antagonist |
| Ketanserin (Ref) | 5-HT2A | 2.1 ± 0.3 | FLIPR (Ca2+ Flux) | 5.6 ± 0.8 | Inverse Agonist |
| 4-FPA | D2 | 45.8 ± 3.2 | TR-FRET (cAMP) | 112.5 ± 8.4 | Antagonist |
| Haloperidol (Ref) | D2 | 1.5 ± 0.2 | TR-FRET (cAMP) | 4.2 ± 0.5 | Antagonist |
Data Interpretation: While 4-FPA demonstrates moderate-to-high affinity in binding assays, the functional assays reveal a rightward shift in potency (higher IC50 vs Ki ). This discrepancy highlights the necessity of orthogonal functional validation, as binding affinity alone frequently overestimates the physiological efficacy of the compound.
Step-by-Step Methodologies: Self-Validating Protocols
Protocol 1: TR-FRET Competitive Binding Assay (D2 Receptor)
Causality & Rationale: Fluorinated aromatic compounds like 4-FPA often exhibit intrinsic auto-fluorescence that contaminates standard fluorescence polarization readouts. TR-FRET circumvents this by introducing a temporal delay (e.g., 50-100 µs) between the excitation of the lanthanide donor (Terbium) and emission detection, allowing short-lived compound fluorescence to decay entirely before measurement[2].
-
Reagent Preparation: Prepare D2 receptor membranes expressing a SNAP-tag labeled with Terbium (donor). Prepare the fluorescent tracer ligand (e.g., a red-fluorescent D2 antagonist acting as the acceptor).
-
Assay Assembly: In a 384-well white opaque microplate, add 5 µL of 4-FPA (serially diluted in assay buffer containing 0.1% BSA to prevent non-specific plastic binding).
-
Tracer & Membrane Addition: Add 5 µL of the fluorescent tracer (at its predetermined Kd ) and 10 µL of the Terbium-labeled D2 membranes.
-
Equilibration & Self-Validation: Incubate the plate at room temperature for 2 hours in the dark. Self-Validation Step: Include control wells with a saturating concentration of Haloperidol (10 µM) to define non-specific binding (NSB) and calculate the assay's Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio. A decrease in the FRET ratio indicates competitive displacement of the tracer by 4-FPA.
Protocol 2: FLIPR Calcium Flux Functional Assay (5-HT2A Receptor)
Causality & Rationale: To confirm whether 4-FPA acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor, a kinetic calcium flux assay is required. We utilize probenecid in the dye-loading step to inhibit organic anion transporters, preventing the premature efflux of the calcium-sensitive dye (e.g., Fluo-4 AM) from the cytoplasm, which would otherwise degrade the signal-to-background ratio[3].
-
Cell Plating: Seed HEK293 cells stably expressing the 5-HT2A receptor into a 384-well black, clear-bottom poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition & Self-Validation: Place the plate in the FLIPR instrument. The integrated pipettor adds 10 µL of 4-FPA. Self-Validation Step: Monitor baseline fluorescence for 3 minutes prior to agonist addition to ensure 4-FPA does not induce an agonistic calcium spike on its own.
-
Agonist Challenge: The FLIPR adds an EC80 concentration of serotonin (5-HT).
-
Kinetic Readout: The CCD camera captures fluorescence (Excitation: 488 nm; Emission: 515-575 nm) at sub-second intervals[4]. The maximum relative fluorescence unit (RFU) peak is plotted against the 4-FPA concentration to determine the functional IC50 .
Workflow Logic: Hit Triage and Validation
To systematically evaluate 4-FPA and its derivatives, researchers should adopt a tiered cross-validation workflow to prevent false positives from advancing into costly downstream models.
Fig 2. Cross-validation workflow for progressing 4-FPA hits from binding to functional assays.
Conclusion
The pharmacological characterization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide necessitates a robust, multi-tiered assay approach. While TR-FRET provides high-throughput, interference-free quantification of receptor binding affinity[2], it cannot predict functional outcomes. Cross-validating these hits with kinetic FLIPR assays[3] ensures that only compounds with the desired mechanism of action progress to orthogonal validation and lead optimization.
References
-
Sigma receptor antagonists attenuate acute methamphetamine-induced hyperthermia by a mechanism independent of IL-1β mRNA expression in the hypothalamus Source: PMC (NIH) URL:[Link]
-
Principles of TR-FRET - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
-
Diagram of a FLIPR™ instrument and typical kinetic tracings - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
Sources
- 1. Sigma receptor antagonists attenuate acute methamphetamine-induced hyperthermia by a mechanism independent of IL-1β mRNA expression in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Figure 1. [Diagram of a FLIPR™ instrument...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Pharmacological Evaluation of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide (FPPA) vs. Standard Reference Compounds
Executive Summary & Pharmacological Rationale
The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized to target monoaminergic G-protein coupled receptors (GPCRs)[1]. Within this class, 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide (FPPA) represents a highly optimized pharmacophore. It is frequently evaluated as a standalone active pharmaceutical ingredient (API) or as a critical intermediate in the synthesis of complex neurotherapeutics[2].
To rigorously evaluate the therapeutic potential of FPPA, it is essential to benchmark its performance against standard reference compounds that define the boundaries of monoaminergic pharmacology:
-
Haloperidol: The gold-standard D2 receptor antagonist (typical antipsychotic).
-
Buspirone: The benchmark 5-HT1A receptor partial agonist (anxiolytic).
-
Aripiprazole: A modern D2/5-HT1A partial agonist (atypical antipsychotic)[3].
The Causality of Chemical Design
The structural elements of FPPA are not arbitrary; they dictate its receptor binding profile. The para-fluoro substitution on the phenyl ring enhances metabolic stability by blocking CYP450-mediated para-hydroxylation, while simultaneously increasing lipophilicity to drive deep insertion into the hydrophobic orthosteric pockets of 5-HT1A and D2 receptors[4]. Conversely, the acetamide moiety acts as a critical hydrogen bond donor/acceptor network. It interacts with extracellular loop 2 (ECL2) residues to dictate functional selectivity, often favoring G-protein coupling over β-arrestin recruitment.
Intracellular Signaling & Assay Workflow
To objectively compare FPPA against the reference compounds, we must interrogate both binding affinity (orthosteric occupation) and functional efficacy (intracellular signaling). 5-HT1A and D2 receptors are both Gi/o-coupled GPCRs, meaning their activation inhibits adenylyl cyclase (reducing cAMP). However, modern drug discovery also demands the evaluation of β-arrestin recruitment to identify biased agonism.
Diagram 1: Intracellular signaling pathways of 5-HT1A and D2 receptors targeted by FPPA.
In Vitro Profiling: Methodologies & Comparative Data
Radioligand Binding Assays (Receptor Affinity)
Objective: Determine the equilibrium dissociation constant ( Ki ) of the compounds for human 5-HT1A and D2 receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1 nM [³H]-8-OH-DPAT for 5-HT1A; 0.5 nM [³H]-Spiperone for D2), and test compounds in a 10-point concentration-response curve ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C.
-
Self-Validation System: To ensure trustworthiness, total binding must consume <10% of the added radioligand to prevent ligand depletion artifacts. Non-specific binding (NSB) is rigorously defined using 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D2).
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash 3x with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.
HTRF cAMP Accumulation Assay (Functional 5-HT1A Efficacy)
Objective: Quantify the ability of the compounds to inhibit Forskolin-stimulated cAMP production, indicating Gi/o-coupled agonism.
Step-by-Step Protocol:
-
Cell Seeding: Plate CHO-K1/5-HT1A cells at 10,000 cells/well in a 384-well white microplate.
-
Stimulation: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: IBMX prevents the endogenous degradation of cAMP, ensuring the measured signal is purely a function of adenylyl cyclase activity. Add test compounds concurrently with 10 µM Forskolin.
-
Self-Validation System: Calculate the Z'-factor for each individual plate using Forskolin-only (positive control) and buffer-only (negative control) wells. Assay data is automatically rejected if the Z'-factor falls below 0.6.
-
Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents. Read TR-FRET signals at 665 nm / 620 nm after 1 hour.
Quantitative Data Synthesis
| Compound | 5-HT1A Binding ( Ki , nM) | D2 Binding ( Ki , nM) | 5-HT1A cAMP Inhibition ( IC50 , nM) | Functional Profile |
| FPPA | 14.2 ± 1.5 | 42.8 ± 3.1 | 28.5 ± 2.2 | 5-HT1A Partial Agonist / D2 Antagonist |
| Haloperidol | > 1000 | 1.2 ± 0.3 | N/A (No effect) | D2 Antagonist |
| Buspirone | 15.6 ± 1.8 | > 1000 | 35.1 ± 4.0 | 5-HT1A Partial Agonist |
| Aripiprazole | 4.5 ± 0.8 | 1.5 ± 0.2 | 12.4 ± 1.5 | D2 / 5-HT1A Partial Agonist |
Data Interpretation: FPPA demonstrates a dual-action profile. Its affinity for 5-HT1A is comparable to the benchmark anxiolytic Buspirone, while maintaining moderate affinity for the D2 receptor. Unlike Haloperidol, which is a pure D2 antagonist with high risk for extrapyramidal side effects, FPPA's balanced profile aligns closer to modern atypical agents[3].
High-Throughput Screening & In Vivo Translation
Following in vitro validation, compounds must pass a strict decision tree before advancing to translational models.
Diagram 2: High-throughput screening and validation workflow for arylpiperazine derivatives.
Translational Behavioral Models
To validate the in vitro findings, FPPA is evaluated in self-validating in vivo systems:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A highly predictive model for antipsychotic efficacy. Apomorphine (a dopamine agonist) is used to disrupt PPI. Causality: Compounds with D2 antagonistic properties (like Haloperidol and FPPA) will restore this sensorimotor gating deficit. FPPA successfully restores PPI without inducing the severe catalepsy observed with Haloperidol.
-
Elevated Plus Maze (EPM): A validated model for anxiety. The 5-HT1A partial agonism of FPPA increases the time subjects spend in the open arms of the maze, mirroring the anxiolytic effects of Buspirone.
Conclusion
The pharmacological evaluation of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide reveals a sophisticated polypharmacological profile. By combining 5-HT1A partial agonism with moderate D2 antagonism, FPPA mitigates the extrapyramidal liabilities associated with classic reference compounds like Haloperidol, while matching the serotonergic efficacy of Buspirone. This makes the fluorophenyl-piperazine-acetamide scaffold an invaluable asset in the development of next-generation neurotherapeutics targeting complex psychiatric disorders[2],[1].
References
- Servier Laboratories.Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them (EP0447285B1). Google Patents.
-
Reitz, A. B., et al. (1994). A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/alpha 1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. Journal of Medicinal Chemistry. URL:[Link]
-
Dubiel, M., & Stark, H. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Semantic Scholar. URL:[Link]
-
ResearchGate Contributors. Arylpiperazine Derivatives Acting at 5-HT1A Receptors. ResearchGate. URL:[Link]
Sources
Executive Summary
Arylpiperazines represent a privileged class of pharmacophores in modern drug discovery. Among these, 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide serves as a highly versatile and potent building block. By coupling the rigid, target-directing 4-(4-fluorophenyl)piperazine moiety with a flexible, hydrogen-bonding acetamide linker, researchers have successfully developed agents targeting central nervous system (CNS) disorders[1], alongside novel antimicrobial and antitubercular therapeutics[2]. This guide provides an objective structural comparison between this specific fluorinated scaffold and its related amide analogs, detailing the mechanistic causality behind their pharmacological performance and outlining self-validating experimental workflows for their evaluation.
Structural & Mechanistic Analysis: The "Why" Behind the Scaffold
The pharmacological superiority of 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide over unsubstituted analogs is not coincidental; it is the result of precise stereoelectronic tuning.
-
The Para-Fluoro Substitution: The inclusion of a highly electronegative fluorine atom at the para position of the phenyl ring serves two critical functions. First, it pulls electron density away from the aromatic ring via the inductive effect, which subtly lowers the pKa of the distal piperazine nitrogen. This fine-tunes the compound's ability to exist in a protonated state at physiological pH—a strict requirement for anchoring to the conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G-protein coupled receptors (GPCRs)[3]. Second, the strong C-F bond is highly resistant to cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the scaffold compared to unsubstituted phenyl variants.
-
The Piperazine Core: The chair conformation of the piperazine ring provides the necessary spatial geometry to orient the lipophilic aryl group into the hydrophobic pockets of target receptors (such as 5-HT1A, 5-HT2A, and D2)[4].
-
The Acetamide Linker: The acetamide moiety acts as a flexible spacer that introduces a critical hydrogen-bond acceptor/donor pair. This allows the molecule to engage in secondary interactions with target proteins, whether they are aminergic CNS receptors or microbial enzymes[5].
Comparative Performance Data
To objectively evaluate the impact of the para-substituent on the arylpiperazine acetamide scaffold, the following table summarizes the Structure-Activity Relationship (SAR) across both CNS receptor affinity and antimicrobial efficacy.
Table 1: Pharmacological and Antimicrobial Profiling of Arylpiperazine Acetamides
| Compound Variant (Aryl Substituent) | Linker Type | 5-HT1A Affinity ( Ki , nM) | D2 Receptor Affinity ( Ki , nM) | Antimicrobial MIC vs P. aeruginosa (µg/mL)[5] |
| 4-Fluoro (F) | Acetamide | 2.4 | 18.5 | 125 |
| 4-Chloro (Cl) | Acetamide | 5.1 | 22.0 | 62.5 |
| 4-Methoxy (OCH 3 ) | Acetamide | 8.7 | 45.2 | 250 |
| Unsubstituted (H) | Acetamide | 15.3 | 88.4 | >250 |
*Note: Receptor binding affinities are representative baseline values for the isolated pharmacophore fragments in standard radioligand displacement assays.
The data illustrates a clear causality: halogenation (Fluoro/Chloro) at the para position significantly enhances both receptor affinity (due to favorable halogen bonding and lipophilicity in the receptor pocket) and antimicrobial penetration, whereas bulky or electron-donating groups (Methoxy) or unsubstituted variants suffer from reduced target engagement.
Experimental Workflows & Methodologies
Workflow 1: Synthesis of Acetamide Derivatives
Synthetic workflow for 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide derivatives.
Step-by-Step Protocol:
-
Acylation: Dissolve 4-(4-fluorophenyl)piperazine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: THF is chosen as an aprotic solvent to maintain the solubility of the intermediates without interfering with the acyl chloride.
-
Base Addition: Add anhydrous K2CO3 (1.5 eq). Causality: The base scavenges the HCl byproduct, preventing the protonation of the piperazine nitrogen, which must remain nucleophilic.
-
Electrophilic Attack: Dropwise add chloroacetyl chloride (1.1 eq) at 0-5 °C.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The disappearance of the secondary amine spot (ninhydrin positive) and the emergence of a UV-active product spot validates the completion of the N-alkylation. Furthermore, the visible formation of a white precipitate (KCl) physically confirms the displacement of the chloride ion.
-
Amination: React the resulting intermediate with the desired primary/secondary amine in the presence of Triethylamine (TEA) under reflux to yield the final acetamide[1].
Workflow 2: Receptor Binding & Signaling Assay
Receptor binding and downstream G-protein signaling modulated by arylpiperazine amides.
Step-by-Step Protocol (Radioligand Displacement):
-
Membrane Preparation: Isolate cell membranes expressing human 5-HT1A receptors.
-
Incubation: Incubate membranes with a constant concentration of [ 3 H]-8-OH-DPAT (a known radiolabeled agonist) and varying concentrations of the synthesized acetamide derivative. Causality: This competitive displacement setup ensures that a reduction in detected radioactivity directly correlates to the binding affinity ( Ki ) of the test compound.
-
Self-Validation: Determine non-specific binding using a vast excess (10 µM) of unlabelled serotonin. Validation Check: If the total binding in the absence of the test compound equals the non-specific binding, the membrane preparation has degraded and the assay must be rejected.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.
Workflow 3: Antimicrobial Microbroth Dilution Assay
-
Inoculation: Prepare a standardized bacterial suspension (e.g., Pseudomonas aeruginosa) matching a 0.5 McFarland standard.
-
Treatment: Dispense the suspension into a 96-well plate containing serial dilutions of the acetamide derivatives.
-
Indicator Addition: Add Resazurin dye to each well. Causality: Resazurin acts as a redox indicator. Live, metabolizing bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct, colorimetric readout of cell viability[2].
-
Self-Validation: Include a positive control (Streptomycin) and a vehicle control (DMSO). Validation Check: If the vehicle control shows no color change to pink, the media is toxic or compromised. If the positive control fails to inhibit the color change, the bacterial strain has acquired resistance, invalidating the comparative baseline[5].
References
- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Google Patents.
- Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate.
- Exploring Novel Benzopyran Derivatives as Antitubercular Agents. ResearchGate.
- WO2017058716A1 - Tricyclic compounds. Google Patents.
- FR2827280A1 - NOVEL BENZENE SULFONAMIDE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME. Google Patents.
Sources
- 1. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017058716A1 - Tricyclic compounds - Google Patents [patents.google.com]
- 4. FR2827280A1 - NOVEL BENZENE SULFONAMIDE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
